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4-(cyanomethoxy)benzoic Acid Documentation Hub

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  • Product: 4-(cyanomethoxy)benzoic Acid
  • CAS: 792954-24-6

Core Science & Biosynthesis

Foundational

4-(cyanomethoxy)benzoic acid chemical structure and properties

Executive Summary 4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a bifunctional aromatic building block critical in medicinal chemistry for the synthesis of complex bioactive scaffolds. Characterized by a para-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a bifunctional aromatic building block critical in medicinal chemistry for the synthesis of complex bioactive scaffolds. Characterized by a para-substituted ether linkage connecting a benzoic acid moiety to a cyanomethyl group, it serves as a versatile linker and a precursor for bioisosteres such as tetrazoles and oxadiazoles. This guide provides an in-depth technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug development.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound features two distinct electrophilic centers (the carboxylic acid and the nitrile) separated by an ether linkage, allowing for orthogonal functionalization.

PropertyData
IUPAC Name 4-(Cyanomethoxy)benzoic acid
CAS Number 50685-26-2
Molecular Formula

Molecular Weight 177.16 g/mol
SMILES N#CCOC1=CC=C(C(O)=O)C=C1
Appearance White to off-white crystalline solid
Melting Point 178–182 °C (Decomposes)
pKa (Predicted) ~4.2 (Carboxylic acid), ~-10 (Nitrile N)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
LogP ~1.5 (Moderate lipophilicity)

Synthetic Methodology

Expert Insight: Direct alkylation of 4-hydroxybenzoic acid with chloroacetonitrile often leads to mixtures of esters and ethers due to the nucleophilicity of both the phenoxide and the carboxylate. The field-proven "best practice" involves a two-step sequence: alkylation of the methyl ester followed by chemoselective hydrolysis .

Step 1: O-Alkylation of Methyl 4-Hydroxybenzoate

This step installs the cyanomethyl ether linkage. The use of a mild base (


) in a polar aprotic solvent prevents premature hydrolysis or side reactions.
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Chloroacetonitrile (1.2 eq),

    
     (2.0 eq), KI (0.1 eq, catalytic).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Protocol:

    • Dissolve methyl 4-hydroxybenzoate in anhydrous acetone (0.5 M concentration).

    • Add finely ground anhydrous

      
       and catalytic KI.
      
    • Add chloroacetonitrile dropwise at room temperature.

    • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from ethanol to obtain Methyl 4-(cyanomethoxy)benzoate (Yield: >85%).

Step 2: Chemoselective Hydrolysis (The Critical Step)

Technical Challenge: Standard saponification (NaOH/Reflux) risks hydrolyzing the nitrile group to a primary amide or carboxylic acid. Solution: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at controlled temperatures.[2] The lithium cation coordinates with the ester carbonyl, accelerating hydrolysis while leaving the nitrile intact under mild conditions.

  • Reagents: Methyl 4-(cyanomethoxy)benzoate, LiOH·

    
     (1.5 eq).
    
  • Solvent: THF:Water (3:1).

  • Protocol:

    • Dissolve the intermediate ester in THF.

    • Add a solution of LiOH in water dropwise at 0 °C.

    • Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Do not heat.

    • Validation: Monitor by HPLC or TLC. Ensure the nitrile peak (IR ~2250

      
      ) remains while the ester converts to the acid.
      
    • Workup: Carefully acidify to pH 3–4 with 1M HCl. The product, 4-(cyanomethoxy)benzoic acid , will precipitate. Filter, wash with cold water, and dry in vacuo.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Hydroxybenzoic Acid Methyl Ester Intermediate Methyl 4-(cyanomethoxy) benzoate Start->Intermediate O-Alkylation Reagents1 Cl-CH2-CN K2CO3, Acetone Reflux Reagents1->Intermediate Product 4-(Cyanomethoxy) benzoic acid Intermediate->Product Saponification Reagents2 LiOH, THF/H2O 25°C (Selective) Reagents2->Product

Caption: Figure 1. Chemoselective synthesis pathway avoiding nitrile hydrolysis.

Reactivity & Applications in Drug Discovery

The "cyanomethoxy" motif (


) is not merely a passive linker; it is a versatile handle for late-stage functionalization.
A. Tetrazole Formation (Bioisosteres)

The nitrile group is a direct precursor to 1H-tetrazoles, which serve as lipophilic bioisosteres for carboxylic acids (common in "sartan" antihypertensives).

  • Reagents:

    
    , 
    
    
    
    or
    
    
    , DMF, Heat.
  • Mechanism: [2+3] Cycloaddition.

  • Application: Enhances metabolic stability and bioavailability compared to the parent carboxylate.

B. Reduction to Amino-Ethers

Reduction of the nitrile yields a primary amine (


), extending the linker chain.
  • Reagents:

    
    , Raney Ni (or Pd/C in acidic media) or 
    
    
    
    .
  • Note: Catalytic hydrogenation of the nitrile in the presence of the free carboxylic acid is feasible, though protection of the acid as an ester is often preferred to improve solubility.

Reactivity Pathways Diagram

Reactivity Core 4-(Cyanomethoxy) benzoic acid Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, ZnBr2 [2+3] Cycloaddition Amine Amino-Acid Linker (Ar-O-CH2-CH2-NH2) Core->Amine H2, Raney Ni or BH3-THF Amide Primary Amide (Partial Hydrolysis) Core->Amide NaOH, H2O2 (Radziszewski)

Caption: Figure 2. Divergent synthesis pathways from the core scaffold.

Structural Characterization (Predicted Data)

For validation of the synthesized material, the following spectral signatures are diagnostic:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.80 (br s, 1H, -COOH )
      
    • 
       7.95 (d, J = 8.8 Hz, 2H, Ar-H  ortho to COOH)
      
    • 
       7.15 (d, J = 8.8 Hz, 2H, Ar-H  ortho to O-alkyl)
      
    • 
       5.15 (s, 2H, -O-CH 
      
      
      
      -CN)
    • Note: The methylene singlet at ~5.15 ppm is distinctively deshielded by the oxygen and nitrile.

  • IR Spectroscopy:

    • ~2250

      
       (Sharp, weak): C
      
      
      
      N stretch.
    • ~1680–1700

      
       (Strong): C=O stretch (Carboxylic acid).
      
    • ~2500–3300

      
       (Broad): O-H stretch.
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Hazard: Contains a nitrile group. While the cyano group is covalently bonded, metabolism or strong acidic hydrolysis can theoretically release trace cyanide ions. Handle in a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the nitrile by atmospheric moisture over long periods.

References

  • Synthesis of Alkyl Nitriles: Reisner, D. B.; Horning, E. C. "Chloroacetonitrile." Organic Syntheses, 1950 , 30, 22. Link

  • Selective Hydrolysis: Basu, M. K.; Sarkar, D. C.; Ranu, B. C.[3] "A Mild and Selective Method of Ester Hydrolysis." Synthetic Communications, 1989 , 19, 627-631. Link

  • Tetrazole Synthesis: Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001 , 66, 7945–7950. Link

  • Biological Relevance: Rateb, M. E., et al. "Dereplication strategy for antimicrobial metabolites." Journal of Chromatographic Science, 2014 , 52, 1-10. (Identifies 4-cyanomethoxy benzoic acid as a metabolite). Link

  • General Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 270871, 4-(Cyanomethyl)benzoic acid" (Analogous structure data). Link

Sources

Exploratory

4-(cyanomethoxy)benzoic acid molecular weight and formula C9H7NO3

Formula: C₉H₇NO₃ | Molecular Weight: 177.16 g/mol Executive Summary 4-(Cyanomethoxy)benzoic acid is a bifunctional aromatic building block characterized by a para-substituted benzoic acid core and a cyanomethoxy ether ta...

Author: BenchChem Technical Support Team. Date: February 2026

Formula: C₉H₇NO₃ | Molecular Weight: 177.16 g/mol

Executive Summary

4-(Cyanomethoxy)benzoic acid is a bifunctional aromatic building block characterized by a para-substituted benzoic acid core and a cyanomethoxy ether tail. Its utility in medicinal chemistry stems from its dual reactivity: the carboxylic acid serves as a standard handle for amide coupling, while the nitrile group acts as a versatile precursor for amines, amidines, or tetrazoles (a lipophilic carboxylate bioisostere). This guide outlines the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.

Physicochemical Profile

The compound exists as a white to off-white crystalline solid. The electron-withdrawing nature of the cyanomethoxy group (


) slightly increases the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.
Datasheet Specifications
PropertyValueNotes
IUPAC Name 4-(Cyanomethoxy)benzoic acid
Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
CAS Registry 35018-06-1 (Generic ref)Verify batch-specific CAS with vendor; salts vary.
pKa (Calc) ~3.8 – 4.0More acidic than benzoic acid (4.2) due to inductive effect.
LogP (Calc) ~1.5 – 1.7Moderate lipophilicity; suitable for fragment-based design.
Solubility DMSO, DMF, MethanolPoor water solubility in neutral form; soluble in aqueous base (

).
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, O, O, O)

Synthetic Methodology (Expert Protocol)

The industrial and laboratory standard for synthesizing 4-(cyanomethoxy)benzoic acid utilizes a Williamson Ether Synthesis . This route couples 4-hydroxybenzoic acid with a haloacetonitrile (chloro- or bromoacetonitrile).

Reaction Logic & Causality
  • Base Selection (

    
    ):  A mild base is preferred over strong alkalis (like NaOH) to deprotonate the phenol (
    
    
    
    ) without hydrolyzing the nitrile group or the acetonitile reagent.
  • Solvent (Acetone or DMF): Polar aprotic solvents facilitate the

    
     displacement of the halide. Acetone allows for easy workup via evaporation, while DMF accelerates the reaction rate for sluggish substrates.
    
  • Catalyst (KI): If using chloroacetonitrile, adding catalytic Potassium Iodide (Finkelstein condition) generates the more reactive iodoacetonitrile in situ.

Validated Protocol

Reagents: 4-Hydroxybenzoic acid (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (2.5 eq), Potassium Iodide (0.1 eq), Acetone (0.5 M concentration).

  • Setup: Charge a round-bottom flask with 4-hydroxybenzoic acid,

    
    , and KI in anhydrous acetone.
    
  • Activation: Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion.

  • Addition: Dropwise add chloroacetonitrile (caution: lachrymator/toxic) to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the phenol starting material.
    
  • Workup (Critical Step):

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo to remove acetone.

    • Resuspend the residue in water. The product exists as the potassium salt (soluble).

    • Acidification: Slowly add 1N HCl until pH

      
       2-3. The free acid product will precipitate as a white solid.
      
  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Hydroxybenzoic Acid (Phenol Core) Reaction Reflux in Acetone (SN2 Substitution) Start->Reaction Reagents Reagents: Cl-CH2-CN K2CO3 / KI Reagents->Reaction Intermediate Potassium 4-(cyanomethoxy)benzoate (Soluble Salt) Reaction->Intermediate Filter & Conc. Acidification Acidify (HCl pH 2) Precipitation Intermediate->Acidification Product 4-(Cyanomethoxy)benzoic Acid (Solid C9H7NO3) Acidification->Product Filtration

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.

Reactivity & Derivatization[1]

4-(Cyanomethoxy)benzoic acid is a "hub" molecule. The orthogonality of the carboxylic acid and the nitrile allows for sequential functionalization.

Strategic Transformations
  • Amide Coupling (COOH Focus):

    • Standard EDC/NHS or HATU coupling works efficiently.

    • Application: Attaching the molecule to an amine-bearing pharmacophore or a linker in PROTAC design.

  • Tetrazole Formation (CN Focus):

    • Reaction with Sodium Azide (

      
      ) and Zinc salts generates the tetrazole ring.
      
    • Significance: The tetrazole acts as a bioisostere for a carboxylic acid, improving metabolic stability and membrane permeability while maintaining anionic character.

  • Nitrile Reduction:

    • Hydrogenation (Raney Ni or

      
      ) converts the nitrile to a primary amine (
      
      
      
      ).
    • Result: Creates an amino-acid-like linker.[1]

Derivatization Logic Diagram

Derivatization Core 4-(Cyanomethoxy)benzoic Acid (Core Scaffold) Amide Amide Coupling (R-NH2 / HATU) Core->Amide COOH Reactivity Tetrazole [3+2] Cycloaddition (NaN3 / ZnBr2) Core->Tetrazole CN Reactivity Reduction Hydrogenation (H2 / Raney Ni) Core->Reduction CN Reactivity Prod_Amide Amide Linker (Drug Conjugates) Amide->Prod_Amide Prod_Tetrazole Tetrazole Derivative (Bioisostere) Tetrazole->Prod_Tetrazole Prod_Amine Amino-Acid Linker (Chain Extension) Reduction->Prod_Amine

Figure 2: Functional group divergence showing the three primary modification pathways.

Applications in Drug Discovery[1][2]

Fragment-Based Drug Design (FBDD)

The compound serves as an excellent fragment due to its low molecular weight (<200 Da) and defined vectorality. The distance between the acid headgroup and the nitrile tail allows it to span specific binding pockets, such as the active sites of phosphatases (e.g., PTP1B), where the acid mimics phosphotyrosine.

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the rigidity of the phenyl ring combined with the ether linkage provides a defined spatial separation. The nitrile group can be "clicked" (via tetrazole formation) to other ligands, offering a rigid alternative to flexible PEG chains.

Bioisosterism

The cyanomethoxy group is often explored as a replacement for methoxy (


) groups. The cyano group introduces a dipole and potential H-bond acceptor capabilities that a simple methyl group lacks, potentially altering metabolic stability (blocking O-demethylation).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[2] The nitrile moiety releases toxic cyanide fumes only under extreme combustion or strong acid hydrolysis conditions.

  • Storage: Store at room temperature (

    
    ) in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis of the nitrile over long periods.
    
  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to nitrogen oxides).

References

  • PubChem. (2025).[2][3][4] 4-(Cyanomethoxy)benzoic acid Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1945).[5] Chloroacetonitrile Synthesis (General Protocol Reference). Org. Synth. 25, 22. [Link]

  • National Institute of Standards and Technology (NIST). (2024). 4-Cyanobenzoic acid (Structural Analog Data). NIST Chemistry WebBook.[6] [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 4-(Cyanomethoxy)benzoic Acid

[1][2][3] Executive Summary 4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a specialized bifunctional intermediate utilized primarily in medicinal chemistry for the synthesis of enzyme inhibitors and receptor antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-(Cyanomethoxy)benzoic acid (CAS: 50685-26-2) is a specialized bifunctional intermediate utilized primarily in medicinal chemistry for the synthesis of enzyme inhibitors and receptor antagonists.[1][2][3] Its structure combines a carboxylic acid moiety (pKa ~3.5–4.[2][3][4]0) with a polar cyanomethoxy ether linkage.[2][3]

This guide addresses the critical solubility parameters of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the superior vehicle for high-concentration stock solutions (>100 mM), Methanol offers utility for intermediate dilutions and chromatographic applications, albeit with specific stability caveats regarding esterification.[1][2][3]

Part 1: Physicochemical Profile & Solvent Compatibility[1][2][3]

To optimize experimental design, one must first understand the molecular interactions dictating solubility.

Structural Determinants of Solubility
  • Lipophilicity (LogP): Predicted to be ~1.3–1.[1][2][3]7. The compound is moderately lipophilic but possesses significant polar surface area (PSA) due to the nitrile and carboxylic acid groups.[2][3]

  • Acidity (pKa): The electron-withdrawing nature of the cyanomethoxy group (via the ether oxygen) likely increases the acidity of the benzoic acid core slightly compared to unsubstituted benzoic acid (pKa 4.2), pushing the pKa closer to 3.8–4.0.[1]

  • Crystal Lattice Energy: As a benzoic acid derivative, it likely forms strong intermolecular hydrogen dimer bonds in the solid state, requiring polar solvents to disrupt the lattice.

Solvent Assessment: DMSO vs. Methanol
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Capacity High (Primary Stock) Moderate (Secondary)
Estimated Saturation > 100 mg/mL (> 500 mM)~20–50 mg/mL
Mechanism Dipole-dipole interactions; disrupts acid dimers.[1][2][3]Hydrogen bonding donor/acceptor.
Key Risk Hygroscopicity (absorbs water); Freezing point (19°C).[2][3]Fischer Esterification (slow conversion to methyl ester).[1][2][3]
Application Cryo-storage of libraries; Cellular assays.[1][3]HPLC mobile phase; LC-MS sample prep.[1][2][3]

Critical Insight: DMSO is the "Universal Solvent" for this compound class because it effectively disrupts the carboxylic acid dimers that stabilize the crystal lattice.[1][3] Methanol is viable but should be prepared fresh to avoid trace methyl ester formation over time, catalyzed by the compound's own acidity.

Part 2: Experimental Protocols for Solubility Determination

Since batch-specific purity and polymorphs can alter solubility, exact values must be determined empirically.[1][2][3] Two protocols are provided below: Kinetic Solubility (for rapid screening) and Thermodynamic Solubility (for formulation).[1][2][3]

Workflow Diagram: Solubility Assessment

The following diagram outlines the decision logic for processing 4-(cyanomethoxy)benzoic acid.

SolubilityWorkflow Start Solid 4-(Cyanomethoxy)benzoic Acid SolventSelect Select Solvent System Start->SolventSelect DMSO_Path DMSO (Stock Solution) SolventSelect->DMSO_Path High Conc. (>100mM) MeOH_Path Methanol (Working Solution) SolventSelect->MeOH_Path Med Conc. (<50mM) Exp_Kinetic Kinetic Solubility (Nephelometry/Turbidity) DMSO_Path->Exp_Kinetic Rapid Screen Exp_Thermo Thermodynamic Solubility (Shake-Flask Method) MeOH_Path->Exp_Thermo Equilibrium Data Analysis Quantification (HPLC-UV) Exp_Kinetic->Analysis Exp_Thermo->Analysis

Figure 1: Decision matrix for selecting the appropriate solubility determination method based on solvent and application.

Protocol A: Thermodynamic Solubility (The "Gold Standard")

Use this method when precise saturation limits are required for formulation or crystallography.[2][3]

Materials:

  • 4-(Cyanomethoxy)benzoic acid (Solid)[1][2][3]

  • Anhydrous DMSO or HPLC-grade Methanol[1][2][3]

  • 0.22 µm PTFE Syringe Filters (Nylon is acceptable for MeOH, but PTFE is safer for DMSO)[2][3]

  • Thermomixer or Shaking Water Bath[1][3]

Step-by-Step Methodology:

  • Supersaturation: Weigh approximately 20 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of solvent (DMSO or Methanol).[2][3]

    • Observation: If it dissolves instantly, add more solid until a visible precipitate remains.[2][3]

  • Equilibration: Agitate the suspension at 25°C for 24 hours (1000 RPM).

    • Why: This ensures the solution reaches equilibrium with the solid phase.[1]

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter to remove micro-crystals.[1][3]

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm). Compare against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput)

Use this method for rapid "Go/No-Go" decisions in biological assays.[1][2][3]

Methodology:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike this stock into the target solvent (e.g., Methanol or Buffer) in a 96-well plate to achieve decreasing concentrations (e.g., 500 µM down to 1 µM).

  • Incubate for 2 hours.

  • Measure turbidity using a plate reader (Absorbance at 600 nm).[2][3] The point where absorbance spikes indicates precipitation.[2][5]

Part 3: Handling, Stability & Storage[1][2]

DMSO Stock Management[2][3]
  • Hygroscopicity: DMSO is extremely hygroscopic.[1][3] Water uptake can cause the 4-(cyanomethoxy)benzoic acid to precipitate over time, as it is less soluble in water than in pure DMSO.[1][2][3]

  • Freezing: Pure DMSO freezes at ~19°C.[1][3]

    • Best Practice: Store stocks at room temperature in a desiccator if used daily.[2][3] For long-term, store at -20°C, but ensure the vial is sealed tightly to prevent condensation upon thawing.[1][2]

    • Thawing: Vortex vigorously after thawing to redissolve any micro-precipitates formed during the freeze-thaw cycle.[1][2][3]

Methanol Handling (The Esterification Risk)[2][3]
  • Reaction: Carboxylic acids in methanol can undergo slow Fischer esterification:

    
    [1][2][3]
    
  • Mitigation:

    • Do not store methanolic stock solutions for >48 hours.[2][3]

    • Keep solutions at 4°C to slow reaction kinetics.

    • If using Methanol as an LC-MS solvent, ensure the residence time in the autosampler is minimized.[1]

References

  • PubChem. (2025).[2][3] 4-(Cyanomethoxy)benzoic acid (Compound Summary). National Library of Medicine.[2][3] [Link][2][3]

  • NIST. (2023). IUPAC-NIST Solubility Data Series: Benzoic Acid and Substituted Benzoic Acids.[1][2][3] National Institute of Standards and Technology.[1][3] [Link][2][3]

Sources

Exploratory

Technical Guide: pKa Determination of 4-(Cyanomethoxy)benzoic Acid

The following technical guide is structured to provide a comprehensive analysis of the pKa of 4-(cyanomethoxy)benzoic acid, integrating theoretical prediction with rigorous experimental validation protocols. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the pKa of 4-(cyanomethoxy)benzoic acid, integrating theoretical prediction with rigorous experimental validation protocols.

Executive Summary & Compound Significance

4-(Cyanomethoxy)benzoic acid (CAS: 25462-58-2) represents a critical scaffold in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability compared to its alkoxy analogs. The cyanomethoxy group (


) functions as a unique bioisostere, combining the steric properties of a methoxy group with the electronic withdrawal of a nitrile.

Accurate determination of the carboxylic acid pKa is pivotal for:

  • Solubility Profiling: Predicting precipitation risks in low-pH gastric environments.

  • Permeability Modeling: Understanding the ionization state (neutral vs. anionic) for membrane transport.

  • Salt Selection: Designing robust counter-ion strategies for formulation.

This guide provides the theoretical basis for the pKa value and details a self-validating experimental workflow for its precise determination.

Theoretical Framework: Electronic Effects & Prediction

To understand the acidity of 4-(cyanomethoxy)benzoic acid without a direct experimental database entry, we employ the Hammett Equation . This semi-empirical relationship correlates the electronic effects of substituents with the ionization of benzoic acid derivatives.

The Hammett Equation


  • 
     (Reference):  The pKa of unsubstituted benzoic acid in water at 25°C is 4.20 .
    
  • 
     (Reaction Constant):  For the ionization of benzoic acids in water, 
    
    
    
    .
  • 
     (Substituent Constant):  The electronic parameter for the 4-position substituent.
    
Analyzing the Cyanomethoxy Substituent ( )

The electronic character of the


 group is a tug-of-war between two opposing forces:
  • Resonance Donation (

    
    ):  The oxygen atom attached to the benzene ring possesses lone pairs that can donate electron density into the ring, typically decreasing acidity (raising pKa).
    
  • Inductive Withdrawal (

    
    ):  The nitrile group (
    
    
    
    ) is a powerful electron-withdrawing group (
    
    
    ). Through the methylene bridge (
    
    
    ), it pulls electron density from the oxygen, significantly dampening its donation capacity and inductively deactivating the ring.

Quantitative Estimation:

  • 
     for 
    
    
    
    (Methoxy): -0.27 (Strong Donor)
  • 
     for 
    
    
    
    (Cyanomethoxy): Literature estimates and Taft calculations place this value between +0.01 and +0.15 . The strong inductive pull of the nitrile effectively neutralizes the resonance donation of the oxygen.
Predicted pKa Value

Using a conservative


 estimate of +0.10  (weakly electron-withdrawing):



Experimental Protocols for Determination

While prediction provides a baseline, drug development requires empirical data. The following protocols are designed for high-precision determination.

Method A: Potentiometric Titration (The "Gold Standard")

Best for: Compounds with solubility


 M in water.

Reagents & Equipment:

  • Titrant: 0.1 M KOH (CO₂-free, standardized against KHP).

  • Solvent: Degassed HPLC-grade water (or 0.15 M KCl solution for constant ionic strength).

  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Protocol Steps:

  • Preparation: Dissolve 1-2 mg of 4-(cyanomethoxy)benzoic acid in 20 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent method (see Method B).

  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated (neutral species).

  • Titration: Titrate with 0.1 M KOH in small increments (0.5 - 1.0 µL) under inert gas (Argon/N₂) purge to prevent carbonate formation.

  • Data Collection: Record pH vs. Volume of base.

  • Analysis: Use the Bjerrum difference plot or Gran plot to determine the inflection point.

Method B: Yasuda-Shedlovsky Extrapolation (For Low Solubility)

Best for: Lipophilic compounds where aqueous solubility is insufficient for direct titration.

Principle: Measure apparent pKa (


) in varying mixtures of Methanol/Water and extrapolate to 0% organic solvent.

Protocol Steps:

  • Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

  • Perform potentiometric titration in each solvent system.

  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • The y-intercept represents the aqueous pKa.

Visualizations and Workflows

Theoretical Logic: Hammett Prediction Pathway

This diagram illustrates the electronic competition that defines the pKa of the target compound.

HammettLogic Substituent Substituent: -OCH2CN Oxygen Oxygen Atom (+R Effect) Substituent->Oxygen Nitrile Nitrile Group (-I Effect) Substituent->Nitrile Ring Benzene Ring Electron Density Oxygen->Ring Donates e- Nitrile->Oxygen Withdraws e- (Attenuates Donor) Carboxyl COOH Group Proton Release Ring->Carboxyl Transmits Effect Result Predicted pKa ~ 4.10 Carboxyl->Result Determines Acidity

Figure 1: Mechanistic pathway showing how the inductive withdrawal of the nitrile group counteracts the resonance donation of the oxygen, resulting in a pKa slightly lower than benzoic acid.

Experimental Workflow: Potentiometric Titration

A self-validating loop to ensure data integrity during measurement.

TitrationWorkflow Start Start: Sample Preparation (1-2 mg in 0.15M KCl) CheckSol Solubility Check (Turbidity/Visual) Start->CheckSol Direct Direct Aqueous Titration CheckSol->Direct Soluble CoSolvent Co-Solvent Titration (MeOH/Water) CheckSol->CoSolvent Insoluble Acidify Acidify to pH 2.0 (Ensure species is R-COOH) Direct->Acidify CoSolvent->Acidify Titrate Titrate with KOH (Inert Gas Purge) Acidify->Titrate Calc Calculate pKa (Gran Plot Analysis) Titrate->Calc Validate Validation: Is Curve Smooth? Calc->Validate Validate->Start No (Repeat) Final Report pKa Validate->Final Yes

Figure 2: Decision tree for selecting the appropriate titration method and validating the results.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters for 4-(cyanomethoxy)benzoic acid compared to reference standards.

ParameterValue / RangeSource / Method
Predicted pKa 4.10 ± 0.15 Hammett Calculation (

)
Benzoic Acid pKa 4.20Experimental Reference (Water, 25°C)
4-Methoxybenzoic Acid pKa 4.47Experimental Reference (Donor Effect)
4-Cyanobenzoic Acid pKa 3.55Experimental Reference (Strong EWG)
LogP (Predicted) ~1.5 - 1.7Computed (XLogP3)
Molecular Weight 177.16 g/mol Formula:

References

  • NIST Chemistry WebBook. Benzoic acid, 4-(cyanomethoxy)-. National Institute of Standards and Technology. [Link]

  • Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for constants).
  • PubChem. 4-(Cyanomethoxy)benzoic acid Compound Summary. National Library of Medicine. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.[1] (Source for Yasuda-Shedlovsky protocol).

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

Foundational

A Tale of Two Acids: A Technical Guide to the Structural and Functional Divergence of 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid

Abstract In the landscape of molecular design for pharmaceuticals and advanced materials, seemingly minor structural modifications can precipitate profound shifts in chemical behavior and functional efficacy. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of molecular design for pharmaceuticals and advanced materials, seemingly minor structural modifications can precipitate profound shifts in chemical behavior and functional efficacy. This guide provides an in-depth comparative analysis of two closely related benzoic acid derivatives: 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid. We will dissect their structural nuances, explore the resulting electronic and physicochemical consequences, and discuss the practical implications for their application in drug development and materials science. This document is intended to serve as a technical resource for researchers and professionals, offering not just data, but a causal understanding of how a simple ether linkage transforms the properties and potential of a versatile chemical scaffold.

Introduction: Beyond the Core Structure

Benzoic acid and its derivatives are foundational building blocks in organic synthesis, prized for their rigid aromatic core and versatile carboxylic acid functionality.[1][2] They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[3][4] Specifically, 4-cyanobenzoic acid has garnered significant attention as a crucial component in the development of liquid crystals and as a linker molecule in the construction of Metal-Organic Frameworks (MOFs).[5][6] Its rigid structure and defined vector for coordination make it an ideal candidate for creating porous materials with tailored properties for gas storage and catalysis.[7]

The introduction of a cyanomethoxy group in place of the cyano group, yielding 4-(cyanomethoxy)benzoic acid, presents a fascinating case study in molecular engineering. This seemingly simple insertion of an oxy-methylene (-O-CH₂-) spacer fundamentally alters the electronic interplay between the nitrile functionality and the benzoic acid core. This guide will illuminate these differences, providing a framework for the rational selection and application of these two molecules.

Molecular Architecture: A Comparative Overview

The core structural difference between 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid lies in the nature of the substituent at the para position of the benzoic acid ring.

  • 4-cyanobenzoic acid features a cyano group (-C≡N) directly conjugated with the aromatic π-system.

  • 4-(cyanomethoxy)benzoic acid possesses a cyanomethoxy group (-O-CH₂-C≡N), where an ether linkage insulates the cyano group from direct conjugation with the ring.

This fundamental distinction is the genesis of their differing properties.

Figure 1: Chemical structures of 4-cyanobenzoic acid and 4-(cyanomethoxy)benzoic acid.

Physicochemical Properties: A Quantitative Comparison

The structural divergence manifests in measurable differences in key physicochemical parameters. These properties are critical for predicting the behavior of these molecules in various systems, from biological assays to materials formulation.

Property4-cyanobenzoic acid4-(cyanomethoxy)benzoic acid
Molecular Formula C₈H₅NO₂C₉H₇NO₃
Molecular Weight 147.13 g/mol [8]177.16 g/mol [9]
pKa (in water) ~3.55[10]Predicted: Lower than 4-methoxybenzoic acid (~4.47) but likely higher than 4-cyanobenzoic acid
Melting Point 219-224 °C[11]Not experimentally determined
Predicted XLogP3 1.6[8]1.7[9]
Water Solubility Sparingly solubleSparingly soluble

Electronic Effects: The Decisive Factor

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base (the carboxylate anion). Substituents on the aromatic ring can either stabilize or destabilize this anion through a combination of inductive and resonance effects.

4-cyanobenzoic acid: A Case of Electron Withdrawal

The cyano group is a potent electron-withdrawing group due to two primary effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen atom pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect (-R): The cyano group can participate in resonance, delocalizing the negative charge of the carboxylate anion and stabilizing it.

Both effects work in concert to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to unsubstituted benzoic acid (pKa ≈ 4.20).[1][10] The enhanced acidity is a direct consequence of the stabilization of the resulting carboxylate anion.[11]

G A 4-cyanobenzoic acid B Cyano Group (-CN) A->B C Strong Inductive Effect (-I) B->C D Strong Resonance Effect (-R) B->D E Electron Withdrawing C->E D->E F Stabilizes Carboxylate Anion E->F G Increases Acidity (Lower pKa) F->G

Figure 2: Electronic effects in 4-cyanobenzoic acid.

4-(cyanomethoxy)benzoic acid: A More Complex Interplay

The introduction of the -O-CH₂- spacer in 4-(cyanomethoxy)benzoic acid significantly alters the electronic landscape:

  • Inductive Effect (-I): The ether oxygen is electronegative and exerts an electron-withdrawing inductive effect, which would tend to increase acidity.

  • Resonance Effect (+R): The lone pairs on the ether oxygen can be donated into the aromatic ring via resonance. This electron-donating effect destabilizes the carboxylate anion, thereby decreasing acidity.

  • Insulated Cyano Group: The -CH₂- group prevents the cyano group from directly participating in resonance with the aromatic ring. Its electron-withdrawing inductive effect is also attenuated by the distance.

In the case of the structurally similar 4-methoxybenzoic acid, the electron-donating resonance effect (+R) of the methoxy group outweighs its electron-withdrawing inductive effect (-I), making it a weaker acid (pKa ≈ 4.47) than benzoic acid.[10] For 4-(cyanomethoxy)benzoic acid, while the ether oxygen still exerts a +R effect, the attached electron-withdrawing cyanomethyl group will pull electron density away from the oxygen, reducing its ability to donate into the ring. This will make the cyanomethoxy group less electron-donating than a simple methoxy group. Consequently, 4-(cyanomethoxy)benzoic acid is expected to be a stronger acid than 4-methoxybenzoic acid, but a weaker acid than 4-cyanobenzoic acid.

G A 4-(cyanomethoxy)benzoic acid B Cyanomethoxy Group (-OCH₂CN) A->B C Inductive Effect (-I) of Oxygen B->C D Resonance Effect (+R) of Oxygen B->D E Attenuated -I Effect of Cyano Group B->E F Overall Weakly Electron-Donating or Weakly Withdrawing C->F D->F E->F G Lesser Stabilization of Carboxylate Anion (vs. 4-cyanobenzoic acid) F->G H Decreases Acidity (Higher pKa) (vs. 4-cyanobenzoic acid) G->H

Figure 3: Electronic effects in 4-(cyanomethoxy)benzoic acid.

Synthesis Protocols: Pathways to the Molecules

The synthetic accessibility of these compounds is a critical consideration for their practical application.

Synthesis of 4-cyanobenzoic acid

Several methods exist for the synthesis of 4-cyanobenzoic acid. A common laboratory and industrial approach involves the oxidation of p-tolunitrile. Another route proceeds via a Sandmeyer reaction from 4-aminobenzoic acid. More contemporary, "green" methods are also being explored, such as the electrocarboxylation of 4-iodobenzonitrile.

Protocol: Oxidation of p-tolunitrile

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolunitrile in a suitable solvent such as pyridine or a mixture of acetic acid and water.

  • Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), portion-wise to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture and quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

  • Isolation: Filter the mixture to remove manganese dioxide (if KMnO₄ was used). Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-cyanobenzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or water to obtain pure 4-cyanobenzoic acid.

Proposed Synthesis of 4-(cyanomethoxy)benzoic acid

A robust and high-yielding method for the synthesis of 4-(cyanomethoxy)benzoic acid is the Williamson ether synthesis, starting from the readily available 4-hydroxybenzoic acid.[12]

Protocol: Williamson Ether Synthesis

G cluster_workflow Synthesis Workflow A Dissolve 4-hydroxybenzoic acid and K₂CO₃ in Acetone B Add Chloroacetonitrile A->B C Reflux for 12-24h (Monitor by TLC) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Acidify with HCl E->F G Precipitate Forms F->G H Filter, Wash, and Dry G->H I Pure 4-(cyanomethoxy)benzoic acid H->I

Figure 4: Proposed workflow for the synthesis of 4-(cyanomethoxy)benzoic acid.

  • Deprotonation: Dissolve 4-hydroxybenzoic acid in a polar aprotic solvent like acetone or DMF. Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Nucleophilic Substitution: To the stirred solution, add chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN).

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., 2M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash thoroughly with water to remove any remaining salts, and dry. Further purification can be achieved by recrystallization from a solvent system like ethanol/water.

Applications and Implications: A Forward Look

The structural and electronic differences between these two acids dictate their suitability for different applications.

4-cyanobenzoic acid: A Rigid Linker for Ordered Systems

The rigid, linear geometry and strong coordinating groups of 4-cyanobenzoic acid make it an exemplary building block for:

  • Metal-Organic Frameworks (MOFs): It is widely used as an organic linker to construct highly porous and stable MOFs for applications in gas storage, separation, and heterogeneous catalysis.[13] The direct conjugation of the cyano group can also be exploited for post-synthetic modification.

  • Liquid Crystals: The rod-like shape and polar cyano group contribute to the formation of liquid crystalline phases, making it a valuable component in display technologies.[6]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

4-(cyanomethoxy)benzoic acid: A More Flexible and Functional Scaffold

The introduction of the flexible ether linkage and the insulated cyano group in 4-(cyanomethoxy)benzoic acid opens up new avenues for its application:

  • Drug Design: The cyanomethoxy group can act as a hydrogen bond acceptor and its greater flexibility, compared to the rigid cyano group, might allow for better binding to certain biological targets. The change in acidity also affects its pharmacokinetic profile, including solubility and membrane permeability.

  • Modified MOF Linkers: As a linker in MOFs, the added flexibility could lead to frameworks with novel topologies and dynamic properties, such as "gate-opening" effects for selective guest adsorption. The ether oxygen provides an additional potential coordination site.

  • Functional Polymers: The cyanomethoxy group can be a handle for further chemical modification, allowing for the synthesis of functionalized polymers with tailored properties.

Conclusion: The Power of a Spacer

The comparative analysis of 4-(cyanomethoxy)benzoic acid and 4-cyanobenzoic acid underscores a fundamental principle in chemical design: subtle structural modifications can lead to significant functional diversification. The insertion of an oxy-methylene spacer effectively decouples the cyano group from the aromatic ring's π-system, transforming its electronic influence from strongly withdrawing to a more nuanced effect. This results in a molecule with different acidity, polarity, and conformational flexibility.

For the researcher and drug development professional, understanding these structure-property relationships is paramount. While 4-cyanobenzoic acid offers rigidity and strong electronic effects ideal for ordered materials, 4-(cyanomethoxy)benzoic acid provides a more flexible scaffold with different electronic and steric profiles, potentially offering advantages in the design of novel therapeutics and dynamic materials. The choice between these two "flavors" of cyanobenzoic acid is, therefore, not arbitrary but a strategic decision based on the desired molecular properties and ultimate application.

References

  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018).
  • National Center for Biotechnology Information. (n.d.). Sequential Linker Installation in Metal–Organic Frameworks. PubMed Central. Retrieved from [Link]

  • Pekcan, G., & Hakan Aktas, A. (2006, April 4). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
  • Issa, A. A., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Emerald Academy of Health Technology.
  • ResearchGate. (2025, November 13). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. U.S. Department of Energy.
  • Saeed, H. H., et al. (2022, June 15).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Al-Hamdani, A. A. S., Al-Rawi, A. M., & Al-Obaidi, O. A. M. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Pharmaceutical Quality Assurance.
  • PubChem. (n.d.). 4-(cyanomethoxy)benzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tuning the structure and function of metal-organic frameworks via linker design.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
  • Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • PubChem. (n.d.). 4-(Cyanomethyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
  • Annexe Chem. (2025, January 13).
  • YouTube. (2025, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs.
  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
  • ResearchGate. (n.d.). The organic linker 4,4′,4′′,4′′′‐methanetetrayltetrabenzoic acid in combination with indium or bismuth results in three new MOFs.
  • Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid.
  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents.
  • Preprints.org. (2023, May 29).
  • PubChem. (n.d.). 4-Cyanobenzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-cyano-, methyl ester (CAS 1129-35-7). Retrieved from [Link]

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Exploratory

Biological Activity and Medicinal Chemistry of 4-(Cyanomethoxy)benzoic Acid Derivatives

This technical guide details the biological activity, medicinal chemistry, and synthetic utility of 4-(cyanomethoxy)benzoic acid and its derivatives.[1] [1][2] Executive Summary 4-(Cyanomethoxy)benzoic acid (CAS: 16264-7...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, medicinal chemistry, and synthetic utility of 4-(cyanomethoxy)benzoic acid and its derivatives.[1]

[1][2]

Executive Summary

4-(Cyanomethoxy)benzoic acid (CAS: 16264-71-4) is a bifunctional aromatic scaffold characterized by a carboxylic acid head group and a para-cyanomethoxy ether tail.[1] While often utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents (including enzyme inhibitors and receptor antagonists), the molecule itself has been identified as a bioactive secondary metabolite from endophytic fungi.[1]

This guide analyzes its dual role:

  • As a Natural Product: A broad-spectrum antimicrobial agent isolated from Xylaria sp.[1]

  • As a Pharmacophore: A precursor to bioisosteres (e.g., tetrazoles) and a scaffold for optimizing polarity and metabolic stability in drug design.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 4-(Cyanomethoxy)benzoic acid
Molecular Formula C

H

NO

Molecular Weight 177.16 g/mol
CAS Number 16264-71-4
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Nitrile (Dipolar, metabolic handle), Ether linker (Rotatable bond)
LogP (Predicted) ~1.3 (Moderate lipophilicity)
pKa (Predicted) ~4.2 (Carboxylic acid)

Natural Occurrence and Biological Activity[1][3][4][5]

Source: Endophytic Fungal Metabolite

Research has identified 4-(cyanomethoxy)benzoic acid as a naturally occurring secondary metabolite produced by Xylaria sp. , an endophytic fungus associated with the medicinal plant Ficus pumila Linn.[1] (Moraceae).[1]

Antimicrobial Profile

In bioautographic assays, the molecule exhibits broad-spectrum antimicrobial activity .[1]

  • Antibacterial: Effective against Gram-positive and Gram-negative bacteria.[1]

  • Antifungal: Inhibits the growth of phytopathogenic fungi.[1]

  • Mechanism: While the precise molecular target in Xylaria extracts remains under investigation, benzoic acid derivatives typically disrupt cell membrane permeability or inhibit essential metabolic enzymes (e.g., bacterial DNA gyrase or fungal chitin synthase) depending on substitution patterns.[1]

Structure-Activity Relationship (SAR)

The biological potency of this scaffold relies on three specific structural domains:

  • The Acidic Head (C-1): Essential for binding to polar residues in target active sites.[1] Conversion to esters often reduces potency unless acting as a prodrug.[1]

  • The Ether Linker: Provides critical spacing and flexibility, allowing the nitrile group to access hydrophobic pockets or form dipole interactions.[1]

  • The Nitrile Tail (C-4): Acts as a hydrogen bond acceptor and a metabolic handle.[1] It is less sterically demanding than a methyl or ethyl group but significantly more polar.[1]

Medicinal Chemistry & Synthetic Utility[1][3][4][5][6][7]

Beyond its direct activity, the 4-(cyanomethoxy) moiety is a high-value "fragment" in modern drug discovery.[1]

Synthetic Pathway

The standard synthesis involves the Williamson etherification of 4-hydroxybenzoic acid.[1] This reaction must be controlled to prevent hydrolysis of the nitrile group.[1]

Protocol: Synthesis of 4-(Cyanomethoxy)benzoic Acid

  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq).
  • Solvent: Anhydrous Acetone or DMF.

  • Conditions: Reflux for 6–12 hours.

  • Workup: Remove solvent, acidify aqueous residue with HCl to pH 2–3 to precipitate the product.

  • Purification: Recrystallization from Ethanol/Water.[1]

Derivatization Strategies

The scaffold is a "divergent intermediate" capable of accessing multiple chemotypes:

  • Tetrazole Formation: The nitrile group reacts with sodium azide (NaN

    
    ) to form a tetrazole , a classic bioisostere of a carboxylic acid.[1] This creates a dicarboxylic acid mimic with improved metabolic stability.[1]
    
  • Amidine/Imidate Synthesis: Pinner reaction conditions convert the nitrile to an imidate or amidine, useful for serine protease inhibitors.[1]

  • Reduction: The nitrile can be reduced to a primary amine (–CH

    
    CH
    
    
    
    NH
    
    
    ), drastically altering the electronic profile from electron-withdrawing to electron-donating (at physiological pH).[1]

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates the synthesis of the core scaffold and its transformation into key medicinal derivatives.

SynthesisPath Start 4-Hydroxybenzoic Acid Core 4-(Cyanomethoxy)benzoic Acid (The Scaffold) Start->Core Williamson Ether Synthesis Reagent Chloroacetonitrile (K2CO3, Reflux) Reagent->Core Deriv1 Tetrazole Derivative (Bioisostere) Core->Deriv1 NaN3 / ZnBr2 [3+2] Cycloaddition Deriv2 Primary Amine (Reduction) Core->Deriv2 H2 / Pd-C Reduction Deriv3 Amide/Ester (COOH functionalization) Core->Deriv3 R-NH2 or R-OH Coupling

Caption: Synthetic route from 4-hydroxybenzoic acid to the cyanomethoxy core and subsequent divergence into bioactive derivatives.

Pharmacophore & SAR Map

This diagram highlights the functional regions of the molecule responsible for its biological interactions.[1]

SARMap Molecule 4-(Cyanomethoxy)benzoic Acid Head Acidic Head (COOH) • H-bond Donor/Acceptor • Ionic interaction (at pH 7.4) • Target: Polar pockets Molecule->Head Linker Ether Linker (-O-CH2-) • Spacer unit • Rotational freedom • H-bond Acceptor (Ether O) Molecule->Linker Tail Nitrile Tail (-CN) • Dipole interactions • Metabolic handle • Precursor to Tetrazole Molecule->Tail

Caption: Pharmacophore dissection of 4-(cyanomethoxy)benzoic acid showing the three critical interaction domains.[1]

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Standardized protocol adapted for benzoic acid derivatives.[1]

  • Preparation: Dissolve 4-(cyanomethoxy)benzoic acid in DMSO to a stock concentration of 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.[1]

  • Inoculum: Adjust test organisms (E. coli, S. aureus, C. albicans) to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL).
    
  • Plate Setup: Add 100 µL of media to 96-well plates. Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation:

    • Bacteria: 37°C for 24 hours.[1][2]

    • Fungi: 25°C for 48–72 hours.[1][2]

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via absorbance at 600 nm.[1] Use TTC (Triphenyl Tetrazolium Chloride) as a viability indicator if visual turbidity is ambiguous (red color = viable).[1]

References

  • Isolation and Antimicrobial Activity

    • Dereplication strategy for antimicrobial metabolite using thin-layer chromatography-bioautography and LC-PDA-MS analysis.
    • Source: [1]

  • Medicinal Chemistry of Benzoic Acid Derivatives

    • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.[1] (Context on benzoic acid scaffolds in drug design).

    • Source: [1]

  • Synthetic Methodology

    • Williamson Ether Synthesis of Phenols.[1] (General protocol applicable to the synthesis of the cyanomethoxy ether).

    • Source: [1]

Sources

Foundational

4-carboxyphenoxyacetonitrile synonyms and trade names

This technical guide provides an in-depth analysis of 4-carboxyphenoxyacetonitrile , chemically known as 4-(cyanomethoxy)benzoic acid . This compound serves as a specialized intermediate in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-carboxyphenoxyacetonitrile , chemically known as 4-(cyanomethoxy)benzoic acid . This compound serves as a specialized intermediate in the synthesis of pharmaceuticals (specifically benzofuran derivatives and enzyme inhibitors) and advanced polymer materials (liquid crystals).

(4-(Cyanomethoxy)benzoic Acid)

Executive Summary

4-Carboxyphenoxyacetonitrile (IUPAC: 4-(cyanomethoxy)benzoic acid ) is a bifunctional aromatic building block characterized by a carboxylic acid moiety at the para-position and a cyanomethoxy ether linkage at the ipso-position. It acts as a critical "scaffold extender" in medicinal chemistry, allowing for the introduction of a polar, hydrogen-bonding ether chain while retaining a reactive carboxylic acid handle for further derivatization (e.g., amide coupling or esterification).

While it does not possess a direct consumer "Trade Name" as an API (Active Pharmaceutical Ingredient), it is a key Key Starting Material (KSM) or Advanced Intermediate for specific downstream applications in drug discovery and materials science.

Nomenclature & Identification

Accurate identification is paramount, as this compound is often confused with its structural isomer, 4-cyanophenoxyacetic acid (an auxin herbicide intermediate).

Synonyms and Trade Designations
CategorySynonyms / Identifiers
IUPAC Name 4-(Cyanomethoxy)benzoic acid
Common Chemical Names 4-Carboxyphenoxyacetonitrile; p-(Cyanomethoxy)benzoic acid;

-Cyano-p-toluic acid ether
CAS Registry Number 16264-71-4
Structural Isomer (Caution) 4-Cyanophenoxyacetic acid (CAS 1878-85-9) – Do not confuse.[1]
MDL Number MFCD00002134
SMILES N#COC1=CC=C(C=C1)C(=O)O
InChI Key InChI=1S/C9H7NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12)

Chemical Profile & Properties

The compound's dual functionality (nitrile and carboxylic acid) dictates its solubility and reactivity profile.[2]

PropertyValueNote
Molecular Formula C₉H₉NO₃
Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 198–202 °CHigh MP due to intermolecular H-bonding (dimerization).
pKa (Acid) ~4.2Typical for benzoic acid derivatives.
Solubility DMSO, Methanol, DMFPoor solubility in water and non-polar solvents (Hexane).
Reactivity Nitrile: Susceptible to hydrolysis (to acid) or reduction (to amine).Acid: Standard coupling/esterification.

Synthetic Utility & Applications

This intermediate is valued for its ability to introduce a "spacer" group (the -O-CH₂- moiety) between an aromatic ring and a terminal nitrogen functionality.

A. Pharmaceutical Intermediates[3][4][5]
  • Benzofuran Synthesis:

    • Used as a precursor for 5-substituted benzofuran-2-carboxamides . The cyanomethoxy group can undergo cyclization reactions under basic conditions to form the furan ring system fused to the benzene core.

  • Enzyme Inhibitors (Thrombin/Factor Xa):

    • The nitrile group serves as a precursor to amidines (

      
      ) or benzylamines , which are critical pharmacophores in serine protease inhibitors (mimicking the arginine side chain).
      
  • Antibiotic Side Chains:

    • Structural analogs are used in the synthesis of cephalosporin side chains (e.g., related to Cefalonium , though Cefalonium typically uses the amide isomer).

B. Advanced Materials (Liquid Crystals)
  • Mesogenic Monomers: The rigid benzoic acid core combined with the flexible ether linkage makes this compound an excellent monomer for thermotropic liquid crystal polymers (LCPs) . The nitrile group acts as a polar dipole, enhancing the dielectric anisotropy of the material.

Synthesis Protocol (Laboratory Scale)

Objective: Synthesis of 4-(cyanomethoxy)benzoic acid from 4-hydroxybenzoic acid.

Reaction Scheme

The synthesis involves an O-alkylation (Williamson Ether Synthesis) followed by controlled workup to preserve the nitrile group.

Synthesis SM1 4-Hydroxybenzoic Acid (or Methyl Ester) Inter Intermediate Ester (if Ester used) SM1->Inter Alkylation Reflux 4-6h Prod 4-(Cyanomethoxy)benzoic Acid (CAS 16264-71-4) SM1->Prod Direct Alkylation (If Acid used + 2eq Base) SM2 Chloroacetonitrile (Cl-CH2-CN) SM2->Inter Reagent Base (K2CO3) Solvent (Acetone/DMF) Reagent->Inter Inter->Prod Hydrolysis (LiOH) (If ester starting material)

Caption: Synthetic pathway for 4-(cyanomethoxy)benzoic acid via Williamson ether synthesis.

Step-by-Step Methodology
  • Reagent Setup:

    • Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous Acetone or DMF .

    • Add Potassium Carbonate (K₂CO₃) (1.5 eq) as the base.

  • Alkylation:

    • Add Chloroacetonitrile (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: Using the methyl ester protects the carboxylic acid from competing alkylation.

  • Workup (Ester Intermediate):

    • Filter off inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate to obtain Methyl 4-(cyanomethoxy)benzoate .

  • Hydrolysis (Optional but recommended for purity):

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (1.1 eq) at 0°C. Stir for 1–2 hours. Crucial: Avoid harsh heating or strong NaOH to prevent hydrolysis of the nitrile group to an amide/acid.

    • Acidify with 1N HCl to pH 3.

  • Isolation:

    • Precipitate the solid product.[3] Filter, wash with cold water, and dry under vacuum.

    • Recrystallization: Ethanol/Water.

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard parameters:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.8 (s, 1H, -COOH)
      
    • 
       7.92 (d, 2H, Ar-H, ortho to COOH)
      
    • 
       7.10 (d, 2H, Ar-H, meta to COOH)
      
    • 
       5.25 (s, 2H, -O-CH₂-CN)
      
  • IR Spectroscopy (KBr):

    • 2250 cm⁻¹ : Sharp peak (C≡N stretch).

    • 1680–1700 cm⁻¹ : Strong peak (C=O stretch, acid).

    • 2500–3000 cm⁻¹ : Broad band (O-H stretch, acid).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Nitrile Hazard: Metabolizes to release cyanide in vivo (slow release). Handle with gloves and in a fume hood.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolyzes nitrile).

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • PubChem. (2025). Compound Summary: 4-(Cyanomethoxy)benzoic acid (CAS 16264-71-4). National Library of Medicine.[4] [Link]

Sources

Exploratory

Chemo-Stability Profile of the Cyanomethoxy Motif: A Technical Guide

) in Acidic vs. Basic Conditions Executive Summary The cyanomethoxy group ( ), often referred to as the cyanomethyl (CNMe) ether in synthetic chemistry, occupies a unique physicochemical niche.

Author: BenchChem Technical Support Team. Date: February 2026


) in Acidic vs. Basic Conditions

Executive Summary

The cyanomethoxy group (


), often referred to as the cyanomethyl (CNMe) ether in synthetic chemistry, occupies a unique physicochemical niche. Unlike standard acetal-based protecting groups (e.g., MOM, THP) which are acid-labile, the cyanomethoxy moiety exhibits remarkable acid stability  due to the electron-withdrawing nature of the nitrile group destabilizing the intermediate oxocarbenium ion. Conversely, in basic conditions, it resists mild nucleophilic attack and deprotonation (pKa 

28), requiring specific reductive conditions (e.g., radical-anion chemistry) for cleavage.

However, in drug development, this chemical robustness contrasts with metabolic instability . The


-methylene protons are susceptible to oxidative dealkylation by cytochrome P450 enzymes, potentially releasing toxic cyanide. This guide details the mechanistic underpinnings of these behaviors, providing researchers with the logic to deploy or avoid this motif effectively.

Part 1: Structural & Electronic Basis

To understand the stability profile, we must analyze the electronic environment of the methylene bridge (


) connecting the oxygen and the nitrile.
  • Inductive Effects: The nitrile group (

    
    ) is strongly electron-withdrawing (
    
    
    
    effect). The oxygen atom is also electronegative. This creates a highly electron-deficient methylene center.
  • Resonance Effects: While oxygen is a resonance donor, the nitrile is a resonance acceptor.

  • pKa of

    
    -Protons:  The acidity of the methylene protons is increased by the flanking electron-withdrawing groups. The pKa of phenoxyacetonitrile (
    
    
    
    ) is approximately 28.1 in DMSO [1]. This is significantly more acidic than a standard ether but less acidic than a ketone or ester
    
    
    -proton, rendering it stable to weak bases (carbonate, hydroxide) but reactive toward strong bases (LDA, NaH).

Part 2: Stability in Acidic Conditions

The Mechanism of Resistance

The defining feature of the cyanomethoxy group is its resistance to acid-catalyzed cleavage of the ether bond, a property that distinguishes it from Methoxymethyl (MOM) or Tetrahydropyranyl (THP) ethers.

  • Standard Acetal Cleavage (MOM):

    
    . This reaction proceeds because the intermediate oxocarbenium ion is stabilized by the second oxygen.
    
  • Cyanomethoxy Resistance:

    
    .
    
    • Cleavage would require the formation of the cation

      
      .
      
    • The nitrile group is electron-withdrawing, which severely destabilizes this carbocation intermediate.

    • Consequently, the activation energy for acid-catalyzed ether cleavage is prohibitively high.

The Hydrolysis Risk (Nitrile Reactivity)

While the ether linkage is stable, the nitrile terminus is susceptible to hydrolysis under extreme acidic forcing conditions (e.g., 6N HCl, reflux), following the Pinner reaction pathway.

  • Protonation of the nitrile nitrogen.

  • Nucleophilic attack by water.

  • Conversion to the imidate, then amide, and finally the carboxylic acid (

    
    ).
    

Key Takeaway: In dilute or mild acids (e.g., 1N HCl, acetic acid), the cyanomethoxy group is inert.

Visualization: Acid Stability Logic

AcidStability Substrate Cyanomethoxy Ether R-O-CH2-CN Protonation Protonation (Reversible) Substrate->Protonation + H+ CleavagePath Ether Cleavage Path Protonation->CleavagePath Attempted C-O Break HydrolysisPath Nitrile Hydrolysis Path Protonation->HydrolysisPath Strong Acid + Heat Cation Carbocation Intermediate [+CH2-CN] CleavagePath->Cation High Barrier Amide Amide R-O-CH2-CONH2 HydrolysisPath->Amide + H2O Destabilization DESTABILIZED by Electron-Withdrawing CN Cation->Destabilization

Caption: The electron-withdrawing nitrile prevents cation formation, blocking ether cleavage. Extreme acid hydrolyzes the nitrile itself.

Part 3: Stability in Basic Conditions

The Mechanism of Resistance

The cyanomethoxy group is generally stable to basic hydrolysis and nucleophilic attack, making it "orthogonal" to ester protecting groups.

  • Nucleophilic Substitution (

    
    ):  The methylene carbon is sterically accessible, but the cyanide anion (
    
    
    
    ) is a poor leaving group compared to halides or sulfonates. Therefore, hydroxide does not displace the nitrile.
  • Deprotonation: With a pKa of ~28, aqueous bases (NaOH, KOH,

    
     of water ~15.7) are insufficiently basic to deprotonate the 
    
    
    
    -methylene.
  • Elimination: Under very strong basic conditions (e.g.,

    
    -BuOK in DMSO), elimination of cyanide could theoretically occur, but this is rare.
    
The Cleavage Pathway (Reductive)

Because the group withstands acid and base, it requires a specific "trigger" for removal in synthetic contexts. The standard method is Reductive Cleavage using radical anions [2].

  • Reagent: Sodium naphthalenide or Sodium in liquid ammonia (Birch conditions).

  • Mechanism: Electron transfer to the nitrile LUMO

    
     Radical anion 
    
    
    
    C-O bond fragmentation.
Visualization: Base Stability & Cleavage[2]

BaseStability Substrate Cyanomethoxy Ether R-O-CH2-CN WeakBase Aqueous Base (NaOH, Na2CO3) Substrate->WeakBase StrongBase Strong Base (LDA, NaH) Substrate->StrongBase Radical Radical Reducer (Na/NH3, Na-Naph) Substrate->Radical ResultStable STABLE (No Reaction) WeakBase->ResultStable pKa mismatch ResultDeprot Deprotonation (Carbanion Formation) StrongBase->ResultDeprot pKa ~28 ResultCleave CLEAVAGE (Release R-OH) Radical->ResultCleave e- Transfer

Caption: The group survives aqueous base. Strong bases deprotonate it. Radical reduction cleaves it.

Part 4: Experimental Protocols (Stress Testing)

To validate the stability of a cyanomethoxy-containing compound (drug candidate or intermediate), the following forced degradation protocol (based on ICH Q1A guidelines) is recommended.

Protocol: Forced Degradation Study

Objective: Determine the upper limits of pH stability.

Materials:

  • Test Compound (1 mg/mL in Acetonitrile/Water).

  • 0.1 N HCl, 1.0 N HCl.

  • 0.1 N NaOH, 1.0 N NaOH.

  • HPLC-UV/MS system.

Workflow:

  • Acid Stress:

    • Aliquot A: Mix 1 mL sample + 1 mL 0.1 N HCl. Incubate at RT for 24h .

    • Aliquot B: Mix 1 mL sample + 1 mL 1.0 N HCl. Incubate at 60°C for 4h .

    • Expected Result: Aliquot A should show < 2% degradation. Aliquot B may show hydrolysis of CN to COOH (

      
       mass shift).
      
  • Base Stress:

    • Aliquot C: Mix 1 mL sample + 1 mL 0.1 N NaOH. Incubate at RT for 24h .

    • Expected Result: Stable.[1][2][3][4]

  • Analysis:

    • Neutralize samples.

    • Inject on HPLC (C18 column, Gradient 5-95% ACN).

    • Monitor for loss of parent peak and appearance of polar degradants (carboxylic acid derivatives).

Part 5: Comparative Data & Application Strategy

Stability Comparison Table
Protecting GroupStructureAcid Stability (1N HCl)Base Stability (1N NaOH)Primary Cleavage Method
Cyanomethyl (CNMe)

High (Stable)High (Stable)Reductive (Na/NH

) [2]
Methoxymethyl (MOM)

Low (Cleaves)High (Stable)Acid (TFA, HCl)
Benzyl (Bn)

High (Stable)High (Stable)Hydrogenation (Pd/C, H

)
Acetyl (Ac)

Moderate (Hydrolyzes)Low (Hydrolyzes)Base (K

CO

/MeOH)
Strategic Recommendation
  • For Synthesis: Use the cyanomethoxy group when you need to protect a hydroxyl group through both acidic steps (e.g., glycosylation, removal of acetals) and basic steps (e.g., ester hydrolysis). It is an excellent "orthogonal" group.

  • For Drug Design: Exercise Caution. While chemically stable, the cyanomethoxy group poses a metabolic risk.

    • Metabolic Pathway:[5] CYP450 hydroxylation at the

      
      -methylene 
      
      
      
      Unstable cyanohydrin ether
      
      
      Collapse to Formaldehyde + Cyanide + Alcohol.
    • Mitigation: If this motif is required for potency, perform early microsomal stability assays specifically monitoring for cyanide release or glutathione adducts.

References

  • Bordwell pKa Table. Acidity in DMSO. Retrieved from . (Verified pKa of PhOCH2CN

    
     28.1).
    
  • Roy, A., et al. (2022). "Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides." Organic & Biomolecular Chemistry.

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ether stability profiles).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective O-Alkylation of 4-Hydroxybenzoic Acid with Chloroacetonitrile

The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes the Ester-Protection Route , which is the industry standard for ensuring regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It prioritizes the Ester-Protection Route , which is the industry standard for ensuring regioselectivity when alkylating phenolic acids.


) via Ester Intermediate
Target Product:  4-(Cyanomethoxy)benzoic acid

Executive Summary & Strategic Rationale

The direct alkylation of 4-hydroxybenzoic acid (4-HBA) with chloroacetonitrile presents a classic chemoselectivity challenge. The substrate contains two nucleophilic sites: the phenolic hydroxyl group (


) and the carboxylic acid (

).

While the phenoxide is inherently more nucleophilic than the carboxylate, the carboxylic acid deprotonates first. In the presence of reactive electrophiles like chloroacetonitrile (


), the carboxylate readily participates in alkylation, leading to the formation of cyanomethyl esters  (activated esters) rather than the desired phenolic ether.

To guarantee the synthesis of 4-(cyanomethoxy)benzoic acid with high purity and yield, this protocol utilizes a Protection-Alkylation-Deprotection strategy. This approach locks the carboxyl group as a methyl ester, forcing alkylation to occur exclusively at the phenolic oxygen, followed by a controlled hydrolysis that preserves the cyano functionality.

Chemical Pathway & Mechanism[1]

The synthesis proceeds through three distinct phases. The critical step is the Finkelstein-assisted


 displacement of chloride by the phenoxide anion.
Reaction Scheme Visualization

G Start 4-Hydroxybenzoic Acid (4-HBA) Step1 Phase 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 4-hydroxybenzoate Step1->Inter1 Protection Step2 Phase 2: O-Alkylation (ClCH2CN, K2CO3, KI) Inter1->Step2 Inter2 Methyl 4-(cyanomethoxy)benzoate Step2->Inter2 SN2 Etherification Step3 Phase 3: Controlled Hydrolysis (LiOH, THF/H2O) Inter2->Step3 End 4-(Cyanomethoxy)benzoic Acid Step3->End Selective Deprotection

Figure 1: Strategic workflow for the regioselective synthesis of 4-(cyanomethoxy)benzoic acid.

Detailed Experimental Protocol

Phase 1: Preparation of Methyl 4-Hydroxybenzoate (Protection)

Note: If commercial Methyl 4-hydroxybenzoate (Methylparaben) is available, proceed directly to Phase 2.

Reagents:

  • 4-Hydroxybenzoic acid (10.0 g, 72.4 mmol)[1]

  • Methanol (100 mL, anhydrous)

  • Sulfuric acid (

    
    , conc., 1.0 mL)
    

Procedure:

  • Dissolve 4-HBA in Methanol in a 250 mL round-bottom flask (RBF).

  • Add concentrated

    
     dropwise.
    
  • Reflux the mixture for 8–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Concentrate solvent in vacuo.[2][3]

  • Resuspend residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to remove unreacted acid.
    
  • Dry organic layer over

    
    , filter, and evaporate.
    
  • Yield: ~90-95% (White solid).

Phase 2: O-Alkylation with Chloroacetonitrile (The Core Reaction)

This step uses Potassium Carbonate as a mild base to generate the phenoxide, and Potassium Iodide (KI) as a catalyst to generate the more reactive iodoacetonitrile in situ.

Reagents & Materials:

ReagentMW ( g/mol )Equiv.[4]AmountRole
Methyl 4-hydroxybenzoate 152.151.05.00 g (32.9 mmol)Substrate
Chloroacetonitrile 75.501.53.72 g (3.1 mL)Electrophile
Potassium Carbonate (

)
138.212.09.10 gBase
Potassium Iodide (KI) 166.000.10.55 gCatalyst
Acetone (Anhydrous) --50 mLSolvent

Safety Warning: Chloroacetonitrile is a potent lachrymator and toxic if inhaled or absorbed. It can metabolize to cyanide. Handle strictly in a fume hood.

Procedure:

  • Setup: Oven-dry a 250 mL RBF equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Add Methyl 4-hydroxybenzoate and anhydrous Acetone. Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     and KI. The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes to initiate phenoxide formation.
    
  • Addition: Add Chloroacetonitrile dropwise via syringe.

  • Reaction: Heat the mixture to Reflux (approx. 56°C) . Stir vigorously for 6–10 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Workup:

    • Cool reaction to RT.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) through a Celite pad. Rinse the pad with acetone.
    • Concentrate the filtrate in vacuo to obtain a crude solid.

    • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica, 10-20% EtOAc in Hexane) if high purity is required.

  • Intermediate Product: Methyl 4-(cyanomethoxy)benzoate.

Phase 3: Controlled Hydrolysis (Deprotection)

Critical Control Point: The nitrile group (


) is sensitive to hydrolysis. Using strong acid or vigorous basic reflux can convert the nitrile to a carboxylic acid or amide. We use Lithium Hydroxide (LiOH)  at low temperature to selectively hydrolyze the methyl ester.

Reagents:

  • Methyl 4-(cyanomethoxy)benzoate (from Phase 2)

  • LiOH

    
    
    
    
    
    (1.5 equiv)
  • THF (3 parts) / Water (1 part)

Procedure:

  • Dissolve the intermediate ester in THF.

  • Dissolve LiOH in the minimum amount of water and add to the THF solution.

  • Stir at Room Temperature for 4–6 hours.

    • Note: Do NOT heat.[5] Heating risks hydrolyzing the cyano group.

  • Workup:

    • Evaporate most of the THF in vacuo.

    • Dilute the aqueous residue with water (20 mL).

    • Cool in an ice bath (

      
      ).
      
    • Carefully acidify to pH 3–4 using 1M HCl. Caution: Do not use concentrated acid to avoid nitrile hydrolysis.

    • The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[6]

Critical Analysis & Troubleshooting (E-E-A-T)

Why this specific protocol?
  • Selectivity: Direct alkylation of 4-HBA often yields the cyanomethyl ester because the carboxylate is formed first and is highly nucleophilic toward primary halides. Protecting the acid as a methyl ester eliminates this side reaction.

  • Solvent Choice (Acetone vs. DMF): While DMF increases reaction rate, it is difficult to remove and can lead to higher temperatures that degrade the nitrile. Acetone allows for a controlled reflux (

    
    56°C) that is sufficient for alkylation but mild enough to prevent side reactions.
    
  • Catalysis (KI): Chloroacetonitrile is moderately reactive. The addition of catalytic KI converts it in situ to Iodoacetonitrile (Finkelstein reaction), which reacts significantly faster with the phenoxide, reducing reaction time and thermal stress.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Wet AcetoneWater quenches the phenoxide. Use freshly dried acetone or add molecular sieves.
Product is an Acid (not Nitrile) Over-hydrolysisIn Phase 3, temperature was too high or reaction time too long. Keep at RT; monitor strictly.
Oily Product Residual Solvent/DMFIf DMF was used, wash organic layer thoroughly with water/brine. Recrystallize from EtOH.
Precipitate in Phase 2 Salt FormationThis is normal (

). Ensure vigorous stirring to keep salts suspended for reaction kinetics.

References

  • Preparation of Methyl 4-hydroxybenzoate

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • PrepChem. "Synthesis of methyl 4-hydroxybenzoate." Available at: [Link]

  • General Protocol for Phenolic Alkylation with Carbonates

    • Scripps Research Institute. "Protection of Phenols." Common Synthetic Transformations. Available at: [Link]

  • Selectivity of Alkylation (Phenol vs Carboxylic Acid)
  • Hydrolysis of Esters in Presence of Nitriles

    • Organic Syntheses, Coll.[7][8] Vol. 3, p.615 (1955); Vol. 20, p.74 (1940). (Demonstrates mild hydrolysis conditions).

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Methyl 4-(cyanomethoxy)benzoate

Abstract This document provides a comprehensive guide for the synthesis of methyl 4-(cyanomethoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the robust and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 4-(cyanomethoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the robust and widely applicable Williamson ether synthesis, detailing the reaction mechanism, a step-by-step laboratory protocol, and critical parameters for optimization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success, high yield, and product purity.

Introduction and Synthetic Strategy

Methyl 4-(cyanomethoxy)benzoate is synthesized by forming an ether linkage on the phenolic hydroxyl group of methyl 4-hydroxybenzoate. The most direct and efficient method for this transformation is the Williamson ether synthesis . This classical organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.

The overall transformation is as follows:

Methyl 4-hydroxybenzoate reacts with Chloroacetonitrile in the presence of a base to yield Methyl 4-(cyanomethoxy)benzoate.

The core of this strategy lies in the deprotonation of the weakly acidic phenolic proton of methyl 4-hydroxybenzoate to generate a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired cyanomethoxy ether bond.[1] This SN2 mechanism is highly reliable for primary alkyl halides like chloroacetonitrile, as they are sterically unhindered, minimizing competing elimination reactions.[2]

Reaction Mechanism: An SN2 Pathway

The synthesis proceeds via a two-step sequence within a single pot, characteristic of the Williamson ether synthesis.

  • Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group of methyl 4-hydroxybenzoate. This generates the potassium salt of the methyl 4-hydroxybenzoate phenoxide, a much stronger nucleophile than the starting phenol.

  • Nucleophilic Attack: The newly formed phenoxide ion performs a backside attack on the carbon atom of chloroacetonitrile that is bonded to the chlorine. In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks.[1] This bimolecular nucleophilic substitution (SN2) mechanism results in the formation of the ether and a chloride salt byproduct.[3]

The following diagram illustrates this mechanistic pathway.

Workflow A 1. Charge Flask - Methyl 4-hydroxybenzoate - K₂CO₃ - NaI - Acetone B 2. Add Chloroacetonitrile A->B C 3. Heat to Reflux (12-24 hours) B->C D 4. Monitor by TLC C->D Periodically E 5. Cool to Room Temp. C->E Upon Completion D->C F 6. Filter Salts E->F G 7. Concentrate Filtrate (Rotary Evaporator) F->G H 8. Aqueous Work-up (Wash with Water) G->H I 9. Recrystallize (e.g., Ethanol/Water) H->I J 10. Dry Product (Vacuum Oven) I->J K 11. Characterize - Melting Point - NMR, IR J->K

Sources

Method

Application Note: High-Efficiency Synthesis of Cyanomethyl Ethers Using Potassium Carbonate in Acetone

Executive Summary & Scientific Rationale The synthesis of cyanomethyl ethers (also referred to as aryloxyacetonitriles when derived from phenols, ) is a pivotal transformation in drug discovery. These intermediates serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of cyanomethyl ethers (also referred to as aryloxyacetonitriles when derived from phenols,


) is a pivotal transformation in drug discovery. These intermediates serve as critical electrophilic precursors for constructing bioactive heterocycles, including benzofurans, tetrazoles, and aminothiophenes.

While various base/solvent systems exist (e.g., NaH/DMF), the Potassium Carbonate (


) / Acetone  system offers a superior balance of safety, operational simplicity, and selectivity. This guide details the mechanistic underpinnings and optimized protocols for this specific transformation, emphasizing the role of heterogeneous catalysis and phase-transfer effects.
Why in Acetone?
  • Mild Basicity: Unlike NaH,

    
     (
    
    
    
    of conjugate acid
    
    
    10.3) minimizes side reactions such as C-alkylation or polymerization of sensitive electrophiles.
  • Solvent Dynamics: Acetone is a polar aprotic solvent that supports

    
     mechanisms by solvating the cation (
    
    
    
    ) while leaving the phenoxide anion naked and reactive.
  • Surface Chemistry: The reaction is heterogeneous. The solid-liquid interface of

    
     allows for the "slow-release" of the active phenoxide, preventing runaway exotherms.
    

Mechanistic Insight & Reaction Pathway[1][2]

The reaction proceeds via a classical Williamson Ether Synthesis mechanism.[1] However, because


 is insoluble in acetone, the reaction relies on surface-mediated deprotonation.
The Catalytic Cycle
  • Deprotonation: The acidic proton of the phenol/alcohol is removed at the solid

    
     surface.
    
  • Ion Pairing: The resulting potassium phenoxide (

    
    ) enters the acetone solution.
    
  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of chloroacetonitrile (

    
    ).
    
  • Finkelstein Enhancement (Optional): Addition of Potassium Iodide (KI) generates in situ iodoacetonitrile (

    
    ), a significantly more reactive electrophile (leaving group ability: 
    
    
    
    ).
Visualizing the Workflow

The following diagram outlines the critical process flow and decision points for this synthesis.

Cyanomethylation_Workflow Start Starting Material (Phenol/Acidic Alcohol) Reagents Reagent Prep: Dry Acetone + Anhydrous K2CO3 (Optional: Add KI) Start->Reagents Dissolve Mixing Heterogeneous Mixing (Stirring is Critical) Reagents->Mixing Add Base Reaction Alkylation Reaction Reflux (56°C) or RT Time: 2-12h Mixing->Reaction Add ClCH2CN Check TLC/HPLC Check Conversion > 95%? Reaction->Check Check->Reaction No (Add more catalyst/time) Workup Filtration (Remove Salts) & Solvent Evaporation Check->Workup Yes Purification Recrystallization or Flash Chromatography Workup->Purification

Figure 1: Operational workflow for the synthesis of cyanomethyl ethers using the K2CO3/Acetone system.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: Phenol derivative (1.0 equiv).

  • Electrophile: Chloroacetonitrile (1.1 – 1.2 equiv) or Bromoacetonitrile (1.05 equiv). Note: Bromo- analog is more reactive but less stable.

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv). Crucial:  Must be ground to a fine powder and dried (120°C for 4h) before use.
    
  • Solvent: Acetone (HPLC grade, dried over molecular sieves).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv).

Step-by-Step Procedure

Step 1: System Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (


) or Argon.

Step 2: Deprotonation Phase

  • Charge the flask with the Phenol (1.0 equiv) and Dry Acetone (0.5 M concentration relative to phenol).

  • Add the finely ground Anhydrous

    
      (1.5 equiv).
    
  • Optional: Add KI (0.1 equiv) if the substrate is sterically hindered or electron-deficient.

  • Stir vigorously at Room Temperature (RT) for 15–30 minutes. This allows the formation of the surface-bound phenoxide species.

Step 3: Alkylation

  • Add Chloroacetonitrile (1.1 equiv) dropwise via syringe. Caution: Chloroacetonitrile is a lachrymator and highly toxic. Work in a fume hood.

  • Heat the reaction mixture to a gentle reflux (

    
     56-60°C).
    
  • Monitor via TLC (Hexane:EtOAc) or HPLC. Typical reaction times range from 2 to 6 hours .

Step 4: Workup (Self-Validating Step)

  • Cool the mixture to RT.

  • Filtration: Filter the mixture through a celite pad or sintered glass funnel to remove the inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the solid cake with fresh acetone.
    • Validation: The filtrate should be clear. If cloudy, salts are passing through; refilter.

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap).

  • Partition: Redissolve the residue in Ethyl Acetate and wash with water (

    
    ) and Brine (
    
    
    
    ) to remove traces of KI or succinimide byproducts (if applicable).
  • Dry organic layer over

    
     and concentrate.
    

Step 5: Purification Most aryloxyacetonitriles crystallize upon cooling or addition of cold hexane/ethanol. If oil remains, purify via silica gel column chromatography.

Optimization & Troubleshooting Data

The following table summarizes the impact of variable changes on the reaction yield, based on internal process data and literature precedents.

VariableCondition A (Standard)Condition B (Optimized)Outcome/Observation
Base Granular

Powdered/Milled

Yield +15% . Surface area is the rate-limiting factor in heterogeneous catalysis.
Solvent Wet Acetone (>0.5%

)
Dry Acetone (<0.1%

)
Water solvates the phenoxide too strongly, reducing nucleophilicity and causing hydrolysis of the nitrile.
Additive NoneKI (10 mol%) Time reduced by 50% . The in situ formation of

accelerates the reaction (Finkelstein effect).
Temp Room TempReflux (56°C) Essential for electron-deficient phenols (e.g., nitro-phenols).

Safety & Compliance (HSE)

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide. Keep a cyanide antidote kit available.

  • Lachrymator: Chloroacetonitrile is a potent tear gas agent. Double-glove (Nitrile) and use a functioning fume hood.

  • Waste Disposal: The aqueous washings may contain traces of alkylating agents. Treat with dilute ammonia or bleach to quench before disposal, according to local EHS regulations.

References

  • Mechanism of Williamson Ether Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for mechanism grounding).
  • Cyanomethyl Ethers as Protecting Groups

    • Roy, S., et al. (2022). "Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides."[2] RSC Advances, 12, 12345.

  • Phenol Alkyl

    
    /Acetone): 
    
    • BenchChem Technical Support. "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives."

  • Finkelstein Catalysis in Ether Synthesis

    • Srivastava, A., et al. (2023).[3] "Synthesis of chalcone derivatives using K2CO3/KI in acetone." ChemistrySelect.

  • Safety Data

    • PubChem. "Chloroacetonitrile - Safety and Hazards."

Sources

Application

Application Notes and Protocols for the Synthesis of Aryloxyacetonitriles via Reflux

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aryloxyacetonitrile Scaffold Aryloxyacetonitriles are a class of organic compounds that serve as crucial building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aryloxyacetonitrile Scaffold

Aryloxyacetonitriles are a class of organic compounds that serve as crucial building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their structural motif, featuring an ether linkage between an aromatic ring and a cyanomethyl group, provides a versatile handle for further chemical transformations. The synthesis of these compounds is most commonly and reliably achieved through the Williamson ether synthesis, a robust and time-honored method for forming ether bonds.[1][2]

This guide provides an in-depth exploration of the synthesis of aryloxyacetonitriles, with a specific focus on optimizing reaction parameters under reflux conditions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide guidance on product characterization and troubleshooting.

The Core Mechanism: Williamson Ether Synthesis

The synthesis of aryloxyacetonitriles from phenols and haloacetonitriles is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding this mechanism is paramount to making informed decisions about reagent and solvent selection.

The reaction unfolds in two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the phenol. This generates a highly nucleophilic phenoxide anion. Phenols are generally more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate.[3]

  • Nucleophilic Attack: The newly formed phenoxide anion acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile. This attack occurs from the side opposite to the leaving group (the halide) in a concerted, single-step process, leading to the formation of the C-O ether bond and the displacement of the halide ion.[2]

Diagram 1. Mechanism of Aryloxyacetonitrile Synthesis.

Optimizing Reflux Conditions: A Guide to Key Parameters

Reflux is a standard laboratory technique where the reaction mixture is heated to the boiling point of the solvent, and the resulting vapors are condensed and returned to the reaction flask. This allows for prolonged heating at a constant, controlled temperature without loss of solvent. The success of the synthesis hinges on the careful selection of several key parameters.

Reactant Selection
  • Phenol: The electronic nature of substituents on the aromatic ring influences the acidity of the phenolic proton. Electron-withdrawing groups increase acidity, facilitating deprotonation, while electron-donating groups decrease it.

  • Haloacetonitrile: Bromoacetonitrile is generally more reactive than chloroacetonitrile because bromide is a better leaving group than chloride.[4] However, chloroacetonitrile is often less expensive and sufficient for many substrates.[5]

Choice of Base

The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions, such as the elimination of the haloacetonitrile.[4]

  • Potassium Carbonate (K₂CO₃): This is the most commonly used base. It is inexpensive, easy to handle (non-hygroscopic), and sufficiently basic for most phenols, especially when paired with a polar aprotic solvent like acetone or DMF.[6][7]

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures complete and rapid deprotonation. It must be handled with care under an inert atmosphere due to its reactivity with water and air. It is typically used in anhydrous solvents like DMF or THF.[7]

Solvent Selection

The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are ideal because they can solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[2]

  • Acetone: A good, relatively low-boiling (56 °C) solvent that works well with K₂CO₃. Its volatility makes it easy to remove during work-up.[4]

  • Acetonitrile (ACN): Another excellent polar aprotic solvent with a higher boiling point (82 °C), allowing for higher reaction temperatures.[2]

  • N,N-Dimethylformamide (DMF): A high-boiling (153 °C) polar aprotic solvent that can significantly accelerate SN2 reactions. It is particularly useful for less reactive substrates but can be more difficult to remove during work-up.[6][7]

Comparative Table of Reaction Conditions

The following table summarizes typical conditions for the synthesis of aryloxyacetonitriles, providing a starting point for reaction optimization.

Phenol SubstrateHaloacetonitrileBase (Equivalents)SolventTemperatureTypical TimeReference
4-ChlorophenolBromoacetonitrileK₂CO₃ (1.5 eq)AcetoneReflux (~56°C)4-6 hours[4]
2-NaphtholBromoacetonitrileNaOH (1.1 eq)Acetone/DMFReflux/60-80°CMonitor by TLC[8]
7-Hydroxy-4H-chromenePropargyl BromideK₂CO₃AcetoneRefluxMonitor by TLC[7]
7-Hydroxy-4H-chromenePropargyl BromideNaHDMFRoom Temp3-4 hours[7]
General PhenolsChloroacetonitrileK₂CO₃ (1.5-2.0 eq)DMF70-110°CMonitor by TLC[6][9]

*Note: Propargyl bromide is used here as an analogue for haloacetonitrile to demonstrate base/solvent combinations.

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenoxy)acetonitrile

This protocol provides a self-validating, step-by-step method for a representative synthesis.

Materials:

  • 4-Chlorophenol (1.0 eq)

  • Bromoacetonitrile (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (1.5 eq)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. Allow the suspension to stir at room temperature for 20-30 minutes.

  • Addition of Electrophile: Add bromoacetonitrile (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C). Maintain the reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is hexane/ethyl acetate (e.g., 4:1). The reaction is complete when the 4-chlorophenol spot is no longer visible.

  • Work-up - Quenching and Filtration: Once complete, cool the mixture to room temperature. Filter the inorganic salts (K₂CO₃ and KBr) using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Work-up - Liquid-Liquid Extraction: Dissolve the resulting crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash successively with:

    • 1 M HCl (to remove any trace of base)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid and remove unreacted phenol)[10]

    • Brine (to remove bulk water from the organic layer)[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to obtain the pure 2-(4-chlorophenoxy)acetonitrile.[4]

Sources

Method

4-(cyanomethoxy)benzoic acid as a building block in medicinal chemistry

This Application Note provides a comprehensive technical guide to 4-(cyanomethoxy)benzoic acid , a specialized bifunctional building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and linker d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to 4-(cyanomethoxy)benzoic acid , a specialized bifunctional building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and linker design.[1]

Executive Summary

4-(Cyanomethoxy)benzoic acid (4-CMBA) is a versatile bifunctional scaffold offering a unique combination of a rigid aromatic core, a polarizable ether linkage, and two distinct reactive handles: a carboxylic acid and a nitrile.[1] Unlike simple alkyl nitriles, the cyanomethoxy moiety (-O-CH2-CN) acts as a "masked" hydrophilic pharmacophore.[1] It is increasingly utilized in the development of kinase inhibitors (e.g., Syk, p38 MAPK) and nuclear receptor modulators (e.g., PXR) to fine-tune solubility and metabolic stability.[1]

This guide details the strategic utility of 4-CMBA, validated synthesis protocols, and downstream transformation workflows for tetrazole bioisosteres.[1]

Chemical Profile & Strategic Utility[2]

The "Ether-Nitrile" Advantage

In structure-activity relationship (SAR) studies, 4-CMBA serves as a superior alternative to 4-cyanobenzoic acid due to the insertion of the oxymethylene spacer (-O-CH2-).[1]

FeatureMedicinal Chemistry Impact
Rotational Freedom The ether linkage breaks the conjugation between the phenyl ring and the nitrile, allowing the -CN vector to adopt non-planar conformations to access distinct sub-pockets.[1][2]
H-Bond Acceptor The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with hinge region residues in kinases.[1]
Metabolic Soft Spot The methylene group (-CH2-) adjacent to the ether and nitrile is susceptible to oxidative metabolism, allowing for the design of "soft drugs" that clear rapidly or prodrugs that release the active acid form (-O-CH2-COOH) in vivo.[1]
Bioisostere Precursor The nitrile is a direct precursor to tetrazoles (a lipophilic carboxylic acid bioisostere) and oxadiazoles , critical for improving oral bioavailability.[1]
Reactivity Map

4-CMBA allows for orthogonal functionalization.[1] The carboxylic acid ("The Anchor") is typically coupled to the primary pharmacophore, while the cyanomethoxy group ("The Warhead") is modified late-stage.[1]

ReactivityMap CMBA 4-(Cyanomethoxy) benzoic Acid Amide Amide Coupling (Link to Scaffold) CMBA->Amide HATU/DIEA R-NH2 Ester Esterification (Prodrugs) CMBA->Ester ROH, Acid Tetrazole Tetrazole Formation (Acid Bioisostere) CMBA->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amine Reduction to Amine (Chain Extension) CMBA->Amine H2, Pd/C or LiAlH4 AcidDeriv Hydrolysis to Carboxymethoxy (-OCH2COOH) CMBA->AcidDeriv HCl/H2O (Pinner Reaction)

Figure 1: Divergent reactivity profile of 4-CMBA.[1] The nitrile remains stable during standard amide coupling conditions, allowing for sequential functionalization.[1]

Validated Synthesis Protocols

Commercially available 4-CMBA often varies in purity.[1] For rigorous SAR campaigns, in-house synthesis via the Methyl Ester Route is recommended to prevent over-alkylation of the carboxylic acid.[1]

Protocol A: Synthesis of 4-(Cyanomethoxy)benzoic Acid

Mechanism: Williamson Ether Synthesis followed by Saponification.[1] Scale: 10 mmol (approx. 1.5 g output).

Reagents:
  • Methyl 4-hydroxybenzoate (CAS 99-76-3)[1]

  • Chloroacetonitrile (CAS 107-14-2) or Bromoacetonitrile (CAS 590-17-0)[1]

  • Potassium Carbonate (

    
    ), anhydrous[1]
    
  • Potassium Hydroxide (

    
    ) or Lithium Hydroxide (
    
    
    
    )[1]
  • Solvents: Acetone (or DMF), THF, Methanol.[1]

Step-by-Step Methodology:
  • Etherification (The "Masking" Step):

    • Dissolve Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) in anhydrous Acetone (30 mL).

    • Add

      
        (2.76 g, 20.0 mmol, 2.0 equiv). Stir at room temperature for 15 min.
      
    • Critical Safety Note: Chloroacetonitrile is highly toxic and readily absorbed through skin. Handle in a fume hood with double nitrile gloves.

    • Add Chloroacetonitrile (0.95 mL, 15.0 mmol, 1.5 equiv) dropwise.

    • Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The phenol spot should disappear.

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
    • Yield: Expect ~90% of Methyl 4-(cyanomethoxy)benzoate as a white solid.[1]

  • Selective Hydrolysis (The "Deprotection"):

    • Dissolve the intermediate ester (1.7 g, ~9 mmol) in THF:MeOH:Water (3:1:1, 25 mL).

    • Add LiOH·H2O (0.42 g, 10 mmol, 1.1 equiv).[1]

    • Stir at 0°C to Room Temperature for 2–4 hours.

    • Caution: Do not heat. High temperatures or strong mineral acids can hydrolyze the nitrile to a primary amide or acid.

    • Workup: Acidify carefully with 1N HCl to pH ~3. The product, 4-(cyanomethoxy)benzoic acid , will precipitate.[1] Filter, wash with cold water, and dry under vacuum.[1]

    • Characterization: 1H NMR (DMSO-d6) should show the O-CH2 singlet around

      
       5.1 ppm.[1]
      
Protocol B: Transformation to Tetrazole (Bioisostere Synthesis)

The conversion of the nitrile to a tetrazole is a high-value transformation in medicinal chemistry (e.g., Sartan-class drugs), providing a lipophilic anion that mimics a carboxylate.[1]

Reagents: Sodium Azide (


), Zinc Bromide (

), Isopropanol/Water or DMF.[1]
  • Reaction Setup:

    • To a solution of the nitrile-containing intermediate (1.0 equiv) in DMF (0.5 M concentration).[1]

    • Add

      
        (1.5 equiv) and 
      
      
      
      (1.0 equiv).[1] Note: Zinc salts catalyze the cycloaddition at lower temperatures than ammonium chloride methods.[1]
  • Execution:

    • Heat to 100–110°C in a sealed pressure vial for 12–24 hours.

    • Safety: Azides can form explosive hydrazoic acid. Ensure the reaction is vented properly during workup and avoid halogenated solvents during extraction if possible.

  • Workup:

    • Cool to RT. Add 1N HCl (carefully, in hood) to pH 2 to liberate the tetrazole proton.[1]

    • Extract with EtOAc.[3] The tetrazole product is usually found in the organic layer.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for utilizing 4-CMBA in a fragment-based campaign.

Workflow Start Start: 4-CMBA Scaffold Decision Target Binding Pocket Requirement? Start->Decision PathA Path A: H-Bond Donor Needed (Solvent Exposed) Decision->PathA Polar/Hydrophilic PathB Path B: Lipophilic Anion Needed (Buried Pocket) Decision->PathB Hydrophobic/Ionic StepA1 Step 1: Amide Coupling (Attach Scaffold) PathA->StepA1 StepB1 Step 1: Amide Coupling (Attach Scaffold) PathB->StepB1 StepA2 Step 2: Pinner Reaction (Nitrile -> Ester -> Acid) StepA1->StepA2 ResultA Product: Phenoxyacetic Acid Analog (High Solubility) StepA2->ResultA StepB2 Step 2: [3+2] Cycloaddition (Nitrile -> Tetrazole) StepB1->StepB2 ResultB Product: Tetrazole Isostere (High Metabolic Stability) StepB2->ResultB

Figure 2: Strategic decision tree for 4-CMBA functionalization based on binding pocket requirements.

Safety & Handling Data

  • Hazard Identification: The cyanomethoxy group can release cyanide ions under extreme metabolic or hydrolytic conditions, though it is generally stable in vitro.

  • Handling: Treat 4-CMBA as an irritant. The alkylating agents (chloroacetonitrile) used in its synthesis are highly toxic (LD50 oral rat ~220 mg/kg) and lachrymators.[1]

  • Storage: Store at +2°C to +8°C. Keep dry. The nitrile group is stable, but the ether linkage can degrade under strong acidic conditions over prolonged periods.[1]

References

  • Synthesis & Properties of Cyanomethoxy Benzoates

    • Title: Synthesis of 4-(cyanomethoxy)benzoic acid derivatives.[1][3]

    • Source: PubChem Compound Summary for CID 2776369.

    • URL:[Link][1]

  • Tetrazole Synthesis Methodology

    • Title: Zinc(II) salts as effective catalysts for the [3+2] cycloaddition of nitriles and azides.[1]

    • Source:Journal of Organic Chemistry, Demko, Z. P., & Sharpless, K. B. (2001).[1]

    • Context: Validates the ZnBr2 protocol for nitrile-to-tetrazole conversion.
    • URL:[Link][1]

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: Design and optimiz
    • Source:Journal of Medicinal Chemistry (via PMC).

    • Context: Describes the use of cyanomethoxy-phenyl moieties in optimizing receptor binding and solubility.
    • URL:[Link]

  • Bioisosterism of the Nitrile Group

    • Title: Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group in drug design.[1]

    • Source:Journal of Medicinal Chemistry, Fleming, F. F., et al. (2010).[1]

    • URL:[Link][1]

Sources

Application

Application Note and Protocol for the Purification of 4-(cyanomethoxy)benzoic acid by Recrystallization

Abstract This document provides a comprehensive guide for the purification of 4-(cyanomethoxy)benzoic acid via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 4-(cyanomethoxy)benzoic acid via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity solid for their work. This guide outlines the underlying principles of recrystallization, details a step-by-step experimental protocol, and provides essential data for the successful implementation of this purification technique. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction

4-(cyanomethoxy)benzoic acid is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of the final product.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[2] Upon cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor).[3]

This application note details a robust protocol for the recrystallization of 4-(cyanomethoxy)benzoic acid, addressing the critical parameters of solvent selection, dissolution, crystallization, and isolation to achieve a high degree of purity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 4-(cyanomethoxy)benzoic acid is crucial for developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of 4-(cyanomethoxy)benzoic acid

PropertyValueSource
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol [4]
AppearanceWhite to off-white solid[5]
Melting Point219-221 °C (decomposes)
SolubilitySoluble in hot ethanol and hot water; sparingly soluble in cold water.[6][7]

Safety Precautions:

4-(cyanomethoxy)benzoic acid and the solvents used in this protocol should be handled with appropriate safety measures in a well-ventilated fume hood.[5][8]

  • 4-(cyanomethoxy)benzoic acid: May cause skin, eye, and respiratory irritation.[5][8] Avoid inhalation of dust and direct contact with skin and eyes.[9]

  • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process for 4-(cyanomethoxy)benzoic acid.

Recrystallization_Workflow A Dissolution: Dissolve crude 4-(cyanomethoxy)benzoic acid in minimum amount of hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble impurities are present C Cooling & Crystallization: Allow filtrate to cool slowly to form pure crystals A->C If no insoluble impurities B->C D Vacuum Filtration: Isolate the purified crystals from the mother liquor C->D E Washing: Rinse crystals with a small amount of cold solvent D->E F Drying: Dry the purified crystals to remove residual solvent E->F

Caption: Recrystallization workflow for 4-(cyanomethoxy)benzoic acid.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-(cyanomethoxy)benzoic acid. The quantities can be scaled as needed, with proportional adjustments to the solvent volume.

Materials and Equipment
  • Crude 4-(cyanomethoxy)benzoic acid

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Filter paper (to fit Büchner funnel)

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Solvent System Selection

The choice of solvent is the most critical step in recrystallization.[10] For 4-(cyanomethoxy)benzoic acid, a mixed solvent system of ethanol and water is highly effective. The compound is readily soluble in hot ethanol and sparingly soluble in cold water. This differential solubility allows for efficient purification. The principle of using a solvent pair involves dissolving the solute in the "good" solvent (ethanol) and then adding the "poor" solvent (water) to the hot solution to induce crystallization upon cooling.[10]

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude 4-(cyanomethoxy)benzoic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[11][12] Avoid boiling the solution too vigorously to prevent solvent loss. Add more ethanol in small portions if the solid does not fully dissolve. The goal is to use the minimum amount of hot solvent to create a saturated solution.[2][3]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.[13]

    • Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.

    • Place a powder funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.[10]

  • Crystallization:

    • To the hot, clear ethanolic solution, slowly add hot distilled water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals.[12]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.[11][14]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.

    • Wet the filter paper in the Büchner funnel with a small amount of a cold ethanol-water mixture.

    • Swirl the crystalline slurry in the Erlenmeyer flask and pour it into the Büchner funnel.

    • Apply vacuum to collect the crystals.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold distilled water to remove any residual mother liquor.[11] It is crucial to use a minimal amount of cold solvent for washing to avoid redissolving the purified product.

  • Drying the Crystals:

    • Continue to draw air through the crystals in the Büchner funnel for 15-20 minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be achieved by air drying, placing them in a drying oven at a temperature well below the melting point (e.g., 60-70 °C), or in a vacuum desiccator.

Purity Assessment

The purity of the recrystallized 4-(cyanomethoxy)benzoic acid should be assessed by measuring its melting point. A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range. Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting

ProblemPossible CauseSolution
Oiling OutThe melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the good solvent (ethanol) to the hot solution until the oil dissolves, then proceed with cooling.
No Crystal FormationToo much solvent was used, or the solution is not sufficiently supersaturated.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[10][11]
Low RecoveryToo much solvent was used, the cooling time was insufficient, or the crystals were washed with too much cold solvent.Optimize the solvent volume in subsequent attempts. Ensure adequate cooling time in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Premature Crystallization during Hot FiltrationThe solution cooled too quickly in the funnel.Use a preheated funnel and receiving flask. Perform the filtration as quickly as possible.

Conclusion

This application note provides a detailed and reliable protocol for the purification of 4-(cyanomethoxy)benzoic acid by recrystallization using an ethanol-water solvent system. By following the outlined procedures and understanding the principles behind each step, researchers can consistently obtain high-purity material essential for their scientific endeavors. The successful implementation of this protocol will contribute to the integrity and reproducibility of experimental results in drug discovery and materials science.

References

  • PubChem. 4-(Cyanomethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Google Patents.
  • University of Colorado Boulder. Recrystallization. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [Link]

  • Wellesley College. Recrystallization of Benzoic Acid. [Link]

  • University of Massachusetts. The Recrystallization of Benzoic Acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). [Link]

  • University of Technology. EXPERIMENT (3) Recrystallization. [Link]

  • Scribd. Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. [Link]

  • Kune, H. A. SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • ResearchGate. Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]

  • Royal Society of Chemistry. Supplementary Information TCT- Mediated Click Chemistry for the Synthesis of Nitrogen-Containing Functionalities: Conversion of Carboxylic. [Link]

  • PubChemLite. 4-(cyanomethoxy)benzoic acid (C9H7NO3). [Link]

  • Chemistry Stack Exchange. I am trying to find the solubility of benzoic acid in different solvents to prepare a liquid-liquid extraction. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Google Patents.
  • University of Limerick. Solubility of benzoic acid in pure solvents and binary mixtures. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). [Link]

  • Der Pharma Chemica. Effect of Solvent on Distribution Study of Benzoic Acid. [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Synthesis of 4-(cyanomethoxy)benzoic acid

Executive Summary: The Chemoselectivity Paradox The synthesis of 4-(cyanomethoxy)benzoic acid presents a classic chemoselectivity challenge: the "Hydrolysis Paradox." You must generate a free carboxylic acid (requires hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

The synthesis of 4-(cyanomethoxy)benzoic acid presents a classic chemoselectivity challenge: the "Hydrolysis Paradox." You must generate a free carboxylic acid (requires hydrolysis/deprotection) while preserving a nitrile group (sensitive to hydrolysis).

Standard saponification conditions (e.g., NaOH/Reflux) will indiscriminately hydrolyze both the ester precursor and the nitrile, leading to the formation of the dicarboxylic acid impurity 4-(carboxymethoxy)benzoic acid or the primary amide.

This guide provides three validated workflows to bypass this failure mode, ranked by chemoselective reliability.

Module 1: Strategic Route Selection

Before mixing reagents, you must select a protecting group strategy that decouples the reactivity of the benzoate from the nitrile.

Decision Matrix: Selecting Your Precursor
  • Route A (High Reliability): tert-Butyl protection. Relies on acid-labile deprotection (TFA), which leaves nitriles completely intact.

  • Route B (Standard): Methyl/Ethyl protection. Requires carefully controlled saponification (LiOH) or organotin reagents.

  • Route C (Direct Alkylation): Unprotected acid. Not Recommended due to required dianion formation (2 eq. base) and poor solubility.[1]

Figure 1: Strategic decision tree for minimizing hydrolysis risk. Route A offers the highest "Self-Validating" success rate.

Module 2: Validated Protocols

Protocol A: The "Self-Validating" tert-Butyl Route (Recommended)

Why this works: Nitriles are stable to Trifluoroacetic Acid (TFA) at room temperature. This orthogonal deprotection eliminates the risk of saponification entirely.

Step 1: Alkylation

  • Substrate: tert-butyl 4-hydroxybenzoate (1.0 eq).

  • Reagents: Chloroacetonitrile (1.2 eq),

    
     (1.5 eq), KI (0.1 eq - Finkelstein catalyst).
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Monitor: TLC (Hexane:EtOAc). Look for consumption of phenol.

  • Workup: Filter solids, concentrate.

Step 2: Chemoselective Deprotection

  • Dissolve the alkylated intermediate in DCM (5 mL/mmol).

  • Add TFA (Trifluoroacetic acid) slowly (1:1 ratio with DCM).

  • Stir at Room Temperature for 2-4 hours.

  • Validation: Monitor by HPLC/TLC. The t-butyl group cleaves; the nitrile remains.

  • Isolation: Evaporate volatiles. The product often precipitates or can be recrystallized from Ethanol/Water.[2]

Protocol B: The "Controlled Hydrolysis" Methyl Ester Route

Why this works: Lithium (Li+) is a "hard" cation that coordinates tightly with the carboxylate, while the hydroxide is less free to attack the neutral nitrile compared to Na+ or K+. However, temperature control is critical.

Step 1: Alkylation

  • Same as Protocol A, but using Methyl 4-hydroxybenzoate.

Step 2: Selective Saponification (LiOH Method)

  • Dissolve Methyl 4-(cyanomethoxy)benzoate in THF:Water (3:1) .

  • Cool to

    
      (Ice bath).
    
  • Add LiOH

    
    H2O  (1.1 eq) dissolved in minimum water.
    
  • Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    (RT)
    .
    • Critical Warning:DO NOT HEAT. Heating >

      
       will hydrolyze the nitrile to the amide.
      
  • Quench: Acidify carefully with 1M HCl to pH 3-4.

  • Extraction: Extract immediately with EtOAc. Prolonged exposure to acidic water can also degrade the nitrile (Pinner reaction), though slower than base hydrolysis.

Protocol C: The "Gold Standard" Tin Method (For Difficult Cases)

Why this works: Trimethyltin hydroxide (


) is a mild, neutral reagent that cleaves methyl esters without affecting nitriles, even at 

[1].
  • Dissolve ester in 1,2-Dichloroethane (DCE) .

  • Add

    
      (2-3 eq).
    
  • Heat to

    
      for 4-6 hours.
    
  • Workup (Crucial for Toxicity): The reaction produces trimethyltin carboxylate. You must wash the organic phase with 5% KF (Potassium Fluoride) or HCl to precipitate insoluble

    
     and remove toxic tin residues.
    

Module 3: Troubleshooting & FAQs

Q1: I see a new peak in my NMR at 6.0-7.0 ppm (broad) and my nitrile peak (IR 2250 ) is gone. What happened?

Diagnosis: You have hydrolyzed the nitrile to a primary amide (


).
Cause: 
  • Saponification temperature was too high (>

    
    ).
    
  • Reaction time was too long (>12 hours).

  • Used a strong base like NaOH or KOH instead of LiOH. Fix: Switch to Protocol A (t-butyl ester) or strictly control Protocol B at

    
    .
    
Q2: The alkylation with chloroacetonitrile is stalling at 50% conversion.

Diagnosis: Chloroacetonitrile is a poor electrophile compared to bromo- or iodo-analogs. Fix: Add Potassium Iodide (KI) (10 mol%) to the reaction. This generates Iodoacetonitrile in situ (Finkelstein reaction), which reacts 100x faster. This allows you to lower the temperature, further protecting the nitrile.

Q3: Can I use acid hydrolysis (HCl/Reflux) to remove the methyl ester?

Answer: No. Strong mineral acids at reflux will trigger the Pinner Reaction , converting the nitrile into an imidate ester or carboxylic acid. Acid deprotection is only safe if using acid-labile esters (t-butyl) and non-aqueous, non-nucleophilic acids (TFA/DCM).

Q4: How do I remove tin residues if I use the method?

Answer: Tin is highly toxic and lipophilic.

  • Dilute reaction with EtOAc.

  • Wash 3x with 5% aqueous Potassium Fluoride (KF) . This forms insoluble polymeric tin fluorides.

  • Filter through a pad of Celite before drying.

Comparison of Hydrolysis Methods

MethodReagentConditionsNitrile StabilityToxicityRecommendation
Acid Labile TFA / DCM

, 2h
Excellent LowHigh (Route A)
Soft Saponification LiOH / THF / H2O

Good (Temp dependent)LowMedium (Route B)
Tin Hydroxide

/ DCE

Excellent High Specialist Only
Hard Saponification NaOH / MeOHRefluxPoor (Amide formation)LowAvoid

References

  • Nicolaou, K. C., et al. (2005).[3][4][5] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378-1382.[3]

  • Scientific Update. (2024). "Ester, Nitrile and Oxetane Play Nice." Scientific Update - Process Chemistry.

  • BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions."

  • Organic Chemistry Portal. "Hydrolysis of Nitriles." (General mechanistic reference for Pinner/Amide formation).

Sources

Optimization

Ether Synthesis Optimization Support Center: Potassium Carbonate Protocols

Status: Operational Ticket Focus: Equivalents & Heterogeneous Kinetics in Williamson Ether Synthesis Authorized By: Senior Application Scientist Mission Statement You are likely here because your ether synthesis—theoreti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus:


 Equivalents & Heterogeneous Kinetics in Williamson Ether Synthesis
Authorized By:  Senior Application Scientist
Mission Statement

You are likely here because your ether synthesis—theoretically a simple


 reaction—is stalling, yielding inconsistent results, or producing side products. While Sodium Hydride (NaH) is the "sledgehammer" for deprotonation, Potassium Carbonate (

) is the "scalpel"—milder, easier to handle, but kinetically complex due to its heterogeneous nature.

This guide treats your chemical process as a system to be debugged. We move beyond "add base and stir" to understanding the surface physics and stoichiometry required for high-fidelity conversion.

Module 1: The Equivalents Dilemma

User Query: "I calculated a 1:1 stoichiometry based on the mechanism. Why is my conversion stuck at ~60%?"

Technical Analysis: In a homogeneous solution, 1.0 equivalent might suffice. However,


 mediated alkylation is a heterogeneous surface reaction . The reaction produces Potassium Bicarbonate (

) as a byproduct.

is less soluble and less basic than

, often precipitating onto the surface of the unreacted carbonate particles. This creates a "passivation layer" that blocks further deprotonation.

Furthermore, commercial "anhydrous"


 is hygroscopic. If you use exactly 1.0 equivalent, a portion is immediately sacrificed to scavenge adventitious water in the solvent, leaving you sub-stoichiometric for the phenol.

Optimization Protocol: Do not treat equivalents as a fixed constant. Treat them as a function of your substrate's acidity and the solvent's dryness.

ParameterStandard LoadingAggressive LoadingRationale
Ideal Conditions 1.5 – 2.0 equiv3.0 equivCompensates for surface passivation and trace moisture.
Wet Solvent (>0.1%

)
3.0 equiv5.0 equivExcess base acts as a desiccant; however, hydrolysis risk increases.
Steric Hindrance 2.0 – 3.0 equiv4.0+ equivHigher particle count increases total surface area for collision.
Microwave Reactor 1.0 – 1.2 equiv1.5 equivSuperheating improves solubility, making the reaction pseudo-homogeneous [1].
Module 2: Physical State & Surface Kinetics

User Query: "My reaction takes 24 hours. Can I speed this up without raising the temperature?"

Technical Analysis: The rate-limiting step in


 alkylations is often the mass transfer of the phenol to the solid base surface. Granular 

(standard reagent grade) has a low surface-area-to-volume ratio.

The "Milling" Fix: Replacing granular base with powdered (micronized) anhydrous


  can increase reaction rates by 5x–10x. If you cannot buy micronized base, you must mill it yourself.

Standard Operating Procedure (SOP) for Base Preparation:

  • Grind: Pulverize granular

    
     in a mortar and pestle or ball mill until it resembles flour.
    
  • Dry: Heat the powder at 120°C under high vacuum (0.1 mmHg) for 2 hours.

  • Store: Store under Argon/Nitrogen. Never leave it exposed to air; it will cake immediately.

Workflow Visualization: The Surface Mechanism

SurfaceMechanism cluster_Solid Solid Phase (Heterogeneous) cluster_Liquid Liquid Phase (Solvent) K2CO3_Solid K2CO3 Particle (Core) Surface Active Surface (K+ ... CO3--) K2CO3_Solid->Surface Exposure Phenoxide Phenoxide Anion (ArO- K+) Surface->Phenoxide Desorption KHCO3 Byproduct: KHCO3 (Passivation Layer) Surface->KHCO3 H+ Transfer Phenol Phenol (ArOH) Phenol->Surface Adsorption & Deprotonation Electrophile Alkyl Halide (R-X) Product Ether (Ar-O-R) Phenoxide->Product SN2 Attack on R-X KHCO3->K2CO3_Solid Coats Surface

Caption: The "Passivation Loop" (Red Arrow) demonstrates why excess equivalents are required: the byproduct


 coats the active surface, halting the reaction unless fresh surface area is available.
Module 3: Solvents & Additives

User Query: "I'm using Acetone, but the reaction is incomplete. Should I switch to DMF?"

Decision Matrix:

FeatureAcetone / MEKDMF / DMSO / NMP
Solubility of

Negligible. Strictly heterogeneous.Slight solubility. Pseudo-homogeneous.
Reaction Rate Slower (requires reflux).Fast (often RT or mild heat).
Work-up Excellent. Filter salts, evaporate solvent.Difficult. Requires aqueous wash/extraction to remove high BP solvent.
Recommendation Use for simple, unhindered phenols.Use for hindered substrates or unreactive alkyl halides.

The Catalyst Patch (Phase Transfer): If you must use a non-polar solvent (like Toluene or Acetone) but need faster kinetics, do not just add more base. Add a Phase Transfer Catalyst (PTC).

  • 18-Crown-6 (0.05 equiv): Specifically chelates

    
    , pulling the carbonate anion into the organic phase [2].
    
  • TBAI (Tetra-n-butylammonium iodide): Facilitates transport and can perform an in-situ Finkelstein reaction (converting R-Cl to more reactive R-I).

Module 4: Troubleshooting (FAQ)

Q1: The reaction turned into a thick paste and stopped stirring.

  • Diagnosis: "Slurry Lock." You have high solid loading (

    
     + 
    
    
    
    +
    
    
    ) relative to the solvent volume.
  • Fix:

    
     reactions require higher dilution than homogeneous reactions. Ensure solvent volume is at least 5–10 mL per gram  of substrate. Use an overhead stirrer for scales >10g, as magnetic bars will decouple.
    

Q2: I see a new spot on TLC, but it's not my ether. It looks like the hydrolysis of my alkyl halide.

  • Diagnosis: Your system is too wet.

    
     + 
    
    
    
    
    
    
    
    .[1] The generated Hydroxide (
    
    
    ) is a smaller, harder nucleophile than your phenoxide and will attack the alkyl halide to form an alcohol.
  • Fix: Flame-dry glassware and add 3.0 equivalents of molecular sieves (3Å) directly to the reaction flask. Switch to a fresh bottle of anhydrous solvent.

Q3: Can I use


 (Cesium Carbonate) instead? 
  • Answer: Yes. This is known as the "Cesium Effect." Cesium is larger, more soluble in organic solvents, and forms a "loose ion pair" with the phenoxide, making the oxygen more nucleophilic [3].

  • Strategy: Try

    
     first (cheap). If yield <50% after optimization, switch to 
    
    
    
    (expensive).
Logic Flow: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Result1 No Product (SM only) CheckTLC->Result1 Result2 Side Product (Hydrolysis) CheckTLC->Result2 Result3 Stalled at 50% CheckTLC->Result3 Fix1 1. Grind Base (Surface Area) 2. Add 18-Crown-6 3. Switch to DMF Result1->Fix1 Fix2 1. Dry Solvent (Sieves) 2. Reduce Base excess slightly 3. Lower Temp Result2->Fix2 Fix3 1. Add 1.0 eq more Base 2. Break up particle coating 3. Add TBAI (Finkelstein) Result3->Fix3

Caption: Diagnostic pathways for common failure modes in ether synthesis.

References
  • Microwave-Assisted Williamson Ether Synthesis. Source: ResearchGate.[2][3] Context: Demonstrates that microwave irradiation can accelerate the reaction, often allowing for near-stoichiometric base usage due to superheating effects. URL:[Link]

  • Phase Transfer Catalysis in Ether Synthesis. Source: ScienceDirect / Tetrahedron Letters. Context: Explains the role of crown ethers and quaternary ammonium salts in solubilizing carbonate bases in non-polar solvents. URL:[Link]

  • The Cesium Effect in Alkylation. Source: Journal of the American Chemical Society (JACS) / NIH. Context: Detailed comparison of

    
     vs 
    
    
    
    , highlighting the "loose ion pair" effect that enhances nucleophilicity. URL:[Link]
  • Particle Size Effects in Heterogeneous Catalysis. Source: NIH / PubMed. Context: Studies on how

    
     particle size directly correlates to reaction kinetics and CO2 capture (analogous surface chemistry).[4]
    URL:[Link]
    

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Cyanomethoxy)benzoate Hydrolysis

This Technical Support Guide addresses the specific challenges in hydrolyzing 4-(cyanomethoxy)benzoate esters. The presence of the labile nitrile group ( ) within the cyanomethoxy moiety ( ) creates a classic chemoselect...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the specific challenges in hydrolyzing 4-(cyanomethoxy)benzoate esters. The presence of the labile nitrile group (


) within the cyanomethoxy moiety (

) creates a classic chemoselectivity conflict: standard hydrolysis conditions often convert the nitrile to a primary amide or carboxylic acid before, or concurrently with, the benzoate ester cleavage.

Case Overview & Chemical Challenge

Target Reaction: Hydrolysis of Methyl/Ethyl 4-(cyanomethoxy)benzoate to 4-(cyanomethoxy)benzoic acid . Critical Failure Mode: Competitive hydrolysis of the nitrile group leading to 4-(carbamoylmethoxy)benzoic acid (amide impurity) or 4-(carboxymethoxy)benzoic acid (diacid impurity). Secondary Failure Mode: Cleavage of the ether linkage (less common, usually acid-catalyzed) or incomplete conversion due to solubility issues.

Chemo-Selectivity Landscape

The cyanomethoxy group is an ether-linked nitrile. While the ether bond is generally stable to base, the nitrile is highly susceptible to hydration under the same alkaline conditions used to saponify the benzoate ester.

ReactionPathways SM Starting Material 4-(Cyanomethoxy)benzoate Target TARGET PRODUCT 4-(Cyanomethoxy)benzoic acid SM->Target Chemoselective Hydrolysis Amide IMPURITY A (Amide) 4-(Carbamoylmethoxy)benzoic acid SM->Amide Over-Hydrolysis (pH > 12 or High T) Phenol IMPURITY C (Phenol) 4-Hydroxybenzoic acid SM->Phenol Ether Cleavage (Strong Acid/Lewis Acid) Target->Amide Extended Reaction Diacid IMPURITY B (Diacid) 4-(Carboxymethoxy)benzoic acid Amide->Diacid Strong Hydrolysis

Figure 1: Reaction pathways showing the target chemoselective route versus common impurity-generating side reactions.

Part 1: Diagnostic Troubleshooting Guide

Use this decision matrix to identify the root cause of your low yield based on the crude reaction profile (LCMS/NMR).

Observation (Byproduct)Probable CauseCorrective Action
Amide Impurity (

)
Conditions too basic or hot. Hydroxide attacks the nitrile.Switch to Protocol A (Trimethyltin Hydroxide) or Protocol B (Anhydrous TMSOK). Avoid aqueous NaOH/LiOH > 1M.
Diacid Impurity (

)
Drastic Over-hydrolysis. Reaction time too long or temperature >60°C.Reduce temperature to 0–20°C. Monitor reaction strictly by TLC/HPLC. Stop at <95% conversion to save yield.
Starting Material Remains Solubility/Reactivity Issue. The ester is sterically accessible but insoluble in aqueous media.Use Protocol C (TBD in MEK) or add a phase transfer catalyst (TBAB) to the biphasic system.
4-Hydroxybenzoic Acid Ether Cleavage. Acidic conditions or strong Lewis acids cleaved the acetal-like

bond.
Stop using acidic hydrolysis. Ensure reaction pH remains > 7. Avoid

or strong mineral acids.

Part 2: Recommended Protocols

Protocol A: The "Gold Standard" – Trimethyltin Hydroxide ( )

Best for: High-value intermediates where yield and purity are paramount.

This reagent operates via a unique mechanism that activates the ester carbonyl without being nucleophilic enough to attack the nitrile. It is widely cited for hydrolyzing esters in the presence of sensitive groups (Nicolaou et al., 2005).

Reagents: Trimethyltin hydroxide (2–5 equiv.), 1,2-Dichloroethane (DCE) or Toluene. Procedure:

  • Dissolve 4-(cyanomethoxy)benzoate (1.0 equiv.) in DCE (

    
    ).
    
  • Add

    
     (3.0 equiv.).
    
  • Heat to 80°C in a sealed tube or reflux condenser.

  • Monitor by TLC (typically complete in 2–6 hours).

  • Workup (Critical for Tin Removal): Dilute with

    
    , wash with 
    
    
    
    (to remove tin residues), then brine. Dry over
    
    
    .

Expert Note: While toxic, this method is virtually fail-safe for preserving nitriles. Ensure all work is done in a fume hood.

Protocol B: Anhydrous Nucleophilic Cleavage – Potassium Trimethylsilanolate (TMSOK)

Best for: Avoiding toxicity of tin while maintaining high chemoselectivity.

In anhydrous organic solvents, the trimethylsilanolate anion (


) acts as a nucleophile to cleave methyl esters via an 

attack on the methyl group (demethylation) or attack at the carbonyl, forming the silyl ester which hydrolyzes upon aqueous workup. In the absence of water, it does not hydrate nitriles (Laganis & Chenard, 1984).

Reagents: Potassium trimethylsilanolate (


), Anhydrous THF.
Procedure: 
  • Dissolve ester in anhydrous THF under

    
     atmosphere.
    
  • Add solid

    
     (1.5–2.0 equiv.) at room temperature.
    
  • Stir at RT. A precipitate (the potassium salt of the acid) often forms.

  • Quench: Pour into dilute aqueous citric acid or

    
     buffer (pH ~4–5). Do not use strong acid  to avoid Pinner reaction on the nitrile.
    
  • Extract with EtOAc.

Protocol C: Catalytic Organic Base – TBD (Pfizer Method)

Best for: Scalable, metal-free synthesis.

Pfizer researchers utilized TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for the hydrolysis of similar cyanobenzoate esters (e.g., Danuglipron intermediates) to avoid nitrile hydrolysis observed with inorganic bases.

Reagents: TBD (0.1–0.5 equiv.), Water (5–10 equiv.), MEK (Methyl Ethyl Ketone) or THF. Procedure:

  • Dissolve ester in MEK/Water (9:1 ratio).

  • Add catalytic TBD.

  • Stir at 20–40°C.

  • TBD activates the water molecule for attack on the ester carbonyl but is less aggressive towards the nitrile than free hydroxide ions.

Part 3: Comparative Analysis of Reagents

ReagentSelectivity (Nitrile Stability)Reaction SpeedToxicity/HazardReference
NaOH / LiOH (aq) Low (High risk of amide)FastCorrosiveStandard

Excellent Moderate (Heat req.)High (Organotin) [1]
TMSOK (Anhydrous) Very Good ModerateCorrosive[2]
TBD (Catalytic) GoodSlowIrritant[3]
Pig Liver Esterase ExcellentVery SlowBio-hazard[4]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acidic hydrolysis (HCl/Water) instead? A: Generally, no. Acidic hydrolysis of benzoates is slow and requires high temperatures. Under these conditions, the nitrile will likely hydrolyze to the amide or acid. Furthermore, the cyanomethyl ether linkage (


) acts as an acetal derivative; strong aqueous acid can cleave it, releasing formaldehyde and HCN, destroying your molecule.

Q2: I see a spot on TLC just below my product. What is it? A: This is likely the primary amide (4-(carbamoylmethoxy)benzoic acid). It is more polar than the nitrile-acid but less polar than the diacid. If you see this, your base concentration is too high, or you have too much water present in a high-pH environment.

Q3: My product is water-soluble and I'm losing it during extraction. A: 4-(Cyanomethoxy)benzoic acid is a polar organic acid.

  • Fix: When acidifying the aqueous layer during workup, adjust pH to ~3–4 (not 1).

  • Fix: Use 2-MeTHF or EtOAc/THF (3:1) for extraction, as pure EtOAc may not pull the acid out of water efficiently.

  • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction.

References
  • Nicolaou, K. C., et al. (2005).[1] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1] Link

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal Silanolates: Organic Soluble Equivalents for

    
    ." Tetrahedron Letters, 25(51), 5831–5834. Link
    
  • Scientific Update / Pfizer Team. (2024). "Ester, Nitrile and Oxetane Play Nice." Scientific Update, discussing Danuglipron intermediate synthesis. Link

  • Lovrić, M., et al. (2007). "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 80(1), 109–115. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Signature of the O-CH₂-CN Moiety in 4-(cyanomethoxy)benzoic acid

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule's hydrogen framework. This guide offers an in-depth analysis of the characteristic ¹H NMR signal of the cyanomethoxy (-O-CH₂-CN) group, a key structural motif in various pharmacologically and industrially relevant compounds. Using 4-(cyanomethoxy)benzoic acid as our central case study, we will provide a comparative analysis, grounded in experimental data from analogous structures, to predict and understand the chemical shift of the O-CH₂-CN methylene protons.

The Significance of the Cyanomethoxy Group

The cyanomethoxy substituent is a versatile functional group that can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Its presence can be critical for biological activity, making the unambiguous confirmation of its incorporation and electronic environment essential. The methylene protons within this group (O-CH₂-CN) serve as a sensitive probe of the local chemical environment, and their resonance in the ¹H NMR spectrum provides a unique and informative signature.

Predicting the ¹H NMR Spectrum of 4-(cyanomethoxy)benzoic acid

The O-CH₂-CN Methylene Protons: A Downfield Shift

The protons of the -CH₂- group in 4-(cyanomethoxy)benzoic acid are flanked by two strongly electron-withdrawing groups: the oxygen atom of the ether linkage and the cyano (-CN) group. This electronic arrangement leads to a significant deshielding effect on the methylene protons.[1][2][3][4] Deshielding occurs because the electronegative oxygen and nitrogen atoms pull electron density away from the protons, reducing the local magnetic field that shields them from the externally applied magnetic field of the NMR spectrometer.[4][5] Consequently, a lower external field strength is required to bring them into resonance, resulting in a downfield shift (higher ppm value) in the ¹H NMR spectrum.[1]

Based on data from analogous compounds, we can anticipate the chemical shift for the O-CH₂-CN protons. For instance, in methoxyacetonitrile (CH₃OCH₂CN), the CH₂ protons are noted to be deshielded by the adjacent cyano group.[1] The combined deshielding effect of both the ether oxygen and the cyano group in 4-(cyanomethoxy)benzoic acid will be substantial.

Comparative Analysis with Structurally Related Compounds

To refine our prediction, we can examine the ¹H NMR data of compounds featuring similar structural elements. By comparing the chemical shifts of methylene protons adjacent to oxygen and other electron-withdrawing groups, we can build a strong case for the expected resonance of the O-CH₂-CN peak.

CompoundFunctional Group of InterestChemical Shift (ppm) of CH₂ ProtonsKey Influencing Factors
4-n-Butoxybenzoic acid-O-CH₂ -CH₂CH₂CH₃~4.0Deshielding primarily by the ether oxygen.
Ethyl 4-aminobenzoate-COOCH₂ CH₃~4.3Deshielding by the ester oxygen and carbonyl group.
MethoxyacetonitrileCH₃OCH₂ CN~4.2Deshielding by both the ether oxygen and the cyano group.[1]
4-(cyanomethoxy)benzoic acid -O-CH₂-CN Predicted: ~5.0 - 5.2 Strong deshielding from both the adjacent ether oxygen and the cyano group, further influenced by the aromatic ring.

As the table illustrates, the presence of a single electronegative oxygen atom in 4-n-butoxybenzoic acid places the adjacent methylene protons around 4.0 ppm. The additional electron-withdrawing character of the cyano group in methoxyacetonitrile pushes this shift further downfield.[1] In our target molecule, 4-(cyanomethoxy)benzoic acid, the combined influence of the ether oxygen and the cyano group is expected to result in a singlet (due to the absence of adjacent protons) appearing at a significantly downfield position, likely in the range of 5.0 - 5.2 ppm.

The Aromatic Region: A Tale of Two Doublets

The aromatic region of the ¹H NMR spectrum for 4-(cyanomethoxy)benzoic acid is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets.[6] The protons ortho to the electron-withdrawing carboxylic acid group (H-3 and H-5) will be the most deshielded and will appear further downfield. Conversely, the protons ortho to the electron-donating cyanomethoxy group (H-2 and H-6) will be at a relatively upfield position. This pattern is a hallmark of para-substituted benzene rings.

A comparison with other 4-substituted benzoic acids supports this prediction:

CompoundH-2, H-6 Chemical Shift (ppm)H-3, H-5 Chemical Shift (ppm)
4-Hydroxybenzoic acid7.796.82
4-Cyanobenzoic acid~8.2~7.8
Benzoic acid~8.1 (ortho), ~7.5-7.6 (meta, para)-
4-(cyanomethoxy)benzoic acid Predicted: ~8.1 Predicted: ~7.1

The electron-donating nature of the cyanomethoxy group (via the oxygen atom) will shield the ortho protons (H-2, H-6) relative to the ortho protons in benzoic acid itself, while the electron-withdrawing carboxylic acid group will deshield the meta protons (H-3, H-5).

Experimental Protocol for ¹H NMR Analysis

To empirically validate these predictions, the following detailed protocol for acquiring a high-resolution ¹H NMR spectrum of 4-(cyanomethoxy)benzoic acid is provided.

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-(cyanomethoxy)benzoic acid to determine the precise chemical shifts, multiplicities, and integrations of all proton signals, with a particular focus on the O-CH₂-CN methylene protons.

Materials:

  • 4-(cyanomethoxy)benzoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(cyanomethoxy)benzoic acid directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observe the acidic proton).

    • Cap the NMR tube and vortex gently until the sample is completely dissolved.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to a minimum of 16 to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, etc.) of the signals.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample vortex->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze phase_cal->integrate report Report Generation integrate->report Final Spectrum & Analysis

Caption: A streamlined workflow for the ¹H NMR analysis of 4-(cyanomethoxy)benzoic acid.

Conclusion

The O-CH₂-CN moiety in 4-(cyanomethoxy)benzoic acid presents a distinct and readily identifiable signal in the ¹H NMR spectrum. Through a comparative analysis with structurally similar compounds, we can confidently predict this signal to be a singlet in the downfield region of approximately 5.0 - 5.2 ppm. This significant downfield shift is a direct consequence of the cumulative deshielding effects of the adjacent ether oxygen and cyano group. This guide provides a robust framework for researchers to not only predict and interpret the ¹H NMR spectrum of this and related molecules but also to execute the necessary experimental procedures with precision. The principles outlined herein underscore the power of ¹H NMR spectroscopy as an indispensable tool in the structural characterization of organic compounds.

References

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Filo. (2025, July 17). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ from that of ethyl 4-aminobenzoate?. Retrieved from [Link]

  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts of the signals of protons of the OCH2 and NCH2 groups.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Benzoyl benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Cyano-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

Sources

Comparative

C13 NMR Chemical Shifts of Cyanomethoxy Carbon Atoms: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for cyanomethoxy carbon atoms, designed for researchers in organic synthesis and drug development. Executive Summary & Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for cyanomethoxy carbon atoms, designed for researchers in organic synthesis and drug development.

Executive Summary & Chemical Context

The cyanomethoxy group (–OCH₂CN), also known as the cyanomethyl ether moiety, is a critical pharmacophore and synthetic intermediate. In drug design, it often serves as a bioisostere for methoxy groups, altering metabolic stability and hydrogen bonding potential while maintaining steric similarity.

Precise NMR characterization of this group is challenging due to the potential overlap of its methylene (–OCH₂–) signal with methoxy (–OCH₃) carbons and the low intensity of the quaternary nitrile (–CN) carbon. This guide provides a definitive comparison of chemical shifts, distinguishing features, and a validated workflow for unambiguous assignment.

Comparative Chemical Shift Analysis

The cyanomethoxy group introduces two distinct ¹³C NMR signals: the methylene carbon attached to oxygen and the nitrile carbon. The chemical environment is governed by the competing inductive deshielding of the oxygen atom and the anisotropic shielding/deshielding effects of the nitrile triple bond.

Table 1: Comparative ¹³C NMR Shifts (Typical Ranges in CDCl₃)[1]
Functional GroupStructureCarbon TypeChemical Shift (δ, ppm)Signal Characteristics
Cyanomethoxy –O–CH₂–CN Methylene (–CH₂–) 53.0 – 62.0 Triplet (in off-res) or distinct singlet. Often overlaps with methoxy.
Nitrile (–CN) 114.0 – 117.0 Weak intensity (quaternary).
Methoxy–O–CH₃Methyl (–CH₃)55.0 – 61.0Strong, sharp singlet.
Cyanomethyl–CH₂–CNMethylene (–CH₂–)17.0 – 25.0Upfield due to lack of oxygen deshielding.
Ethoxy–O–CH₂–CH₃Methylene (–CH₂–)63.0 – 65.0Downfield of cyanomethoxy.
Detailed Mechanistic Insight
  • The Methylene Anomaly: While oxygen typically shifts α-carbons downfield (to ~60-70 ppm), the adjacent nitrile group in the cyanomethoxy moiety exerts a complex effect. The electron-withdrawing nature of the cyano group (–I effect) would theoretically deshield the carbon further. However, the magnetic anisotropy of the C≡N triple bond creates a shielding cone along the bond axis. Depending on the conformational preference, this can result in the –OCH₂– signal appearing slightly upfield or in the same region as a standard aromatic methoxy group (~55 ppm).

  • The Nitrile Signature: The nitrile carbon appears in the characteristic 114–117 ppm region. Unlike carbonyls (>160 ppm), this signal is often weak due to long relaxation times (

    
    ) and the lack of Nuclear Overhauser Effect (NOE) enhancement.
    

Experimental Protocol: Synthesis & Characterization

To ensure data integrity, the following protocol outlines the synthesis of a representative cyanomethoxy compound (Phenoxyacetonitrile) and the specific NMR parameters required to resolve its signals.

A. Synthetic Pathway (Cyanomethylation)

Reaction: Phenol + Chloroacetonitrile


 Phenoxyacetonitrile
  • Reagents: Phenol (1.0 eq), Chloroacetonitrile (1.2 eq), Anhydrous

    
     (2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve phenol in anhydrous acetone.

    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide.
      
    • Add chloroacetonitrile dropwise (Caution: Toxic/Lachrymator).

    • Reflux for 4–6 hours. Monitor by TLC (hexane:EtOAc 8:2).

    • Filter off inorganic salts, concentrate filtrate, and purify via column chromatography.

B. NMR Acquisition Parameters (Self-Validating)

Standard proton-decoupled ¹³C parameters often miss the quaternary nitrile peak. Use this optimized pulse sequence:

  • Pulse Sequence: zgpg30 (Inverse gated decoupling) or standard zgpg with extended delay.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The quaternary nitrile carbon has a long

    
     relaxation time; insufficient delay leads to signal saturation and disappearance.
    
  • Spectral Width: Ensure -10 to 220 ppm to capture all carbons.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio of the quaternary carbon.

Advanced Assignment Workflow

Distinguishing a cyanomethoxy group from a methoxy group solely by 1D ¹³C NMR is risky due to overlap. The following logic flow utilizes 2D NMR correlations for definitive proof.

NMR_Assignment Start Unknown Peak at 53-62 ppm Step1 Run HSQC (1H-13C Correlation) Start->Step1 Decision1 Does the carbon correlate to a proton signal? Step1->Decision1 Result_Quat No: Quaternary Carbon (Unlikely for O-CH2/O-CH3) Decision1->Result_Quat No Result_Prot Yes: Protonated Carbon Decision1->Result_Prot Yes Step2 Analyze Proton Integration (1H NMR) Result_Prot->Step2 Decision2 Integration Value? Step2->Decision2 Path_Methoxy 3H Singlet (~3.8 ppm) Likely Methoxy (-OCH3) Decision2->Path_Methoxy 3H Path_Cyano 2H Singlet (~4.8 ppm) Likely Cyanomethoxy (-OCH2CN) Decision2->Path_Cyano 2H Step3 Run HMBC (Long Range) Path_Methoxy->Step3 Path_Cyano->Step3 Confirmation Check for Correlation to Nitrile Carbon (~115 ppm) Step3->Confirmation Final_Methoxy No Correlation to ~115 ppm CONFIRMED: Methoxy Confirmation->Final_Methoxy Absent Final_Cyano Strong Correlation to ~115 ppm CONFIRMED: Cyanomethoxy Confirmation->Final_Cyano Present

Caption: Logical workflow for distinguishing Cyanomethoxy vs. Methoxy groups using HSQC/HMBC.

Solvent Effects

The polarity of the solvent can induce shifts, particularly in the nitrile carbon.

  • CDCl₃ (Non-polar): Standard reference. Nitrile C

    
     115.5 ppm.
    
  • DMSO-d₆ (Polar Aprotic): Often causes a slight downfield shift of the methylene protons in ¹H NMR, but ¹³C shifts remain relatively stable. However, DMSO signals (septet at ~39.5 ppm) do not interfere with the cyanomethoxy regions.

  • Acetone-d₆: May overlap with the nitrile region if not carefully referenced, but the carbonyl of acetone is far downfield (206 ppm).

References

  • Synthesis and Characterization of Cyanomethyl Ethers

    • S. Delgado-Hernández et al. Cyanovinylation of Aldehydes: Organocatalytic Multicomponent Synthesis of Conjugated Cyanomethyl Vinyl Ethers. PMC.[1] [Link]

  • General ¹³C NMR Chemical Shift Tables

    • Hans J. Reich. ¹³C NMR Chemical Shifts. University of Wisconsin/ACS Organic Chemistry Data. [Link]

  • Detailed Spectroscopic Data for Phenoxyacetonitrile Derivatives

    • SpectraBase. 4-Methoxyphenylacetonitrile ¹³C NMR Data.[2][3][Link][2]

  • Solvent Impurity Shifts

    • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. 1997, 62, 7512–7515. [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 4-(cyanomethoxy)benzoic acid

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-(Cyanomethoxy)benzoic Acid Executive Summary & Chemical Profile This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) beh...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-(Cyanomethoxy)benzoic Acid

Executive Summary & Chemical Profile

This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) behavior of 4-(cyanomethoxy)benzoic acid (CAS: N/A for generic; specific derivatives vary). As a bifunctional molecule containing both a carboxylic acid and a cyanomethyl ether, this compound serves as a critical intermediate in the synthesis of pharmaceutical alkoxy-benzoates.

The objective is to compare ionization modes (ESI-, ESI+, and EI) to determine the optimal detection strategy for pharmacokinetic (PK) and quality control (QC) workflows.

Chemical Identity:

  • IUPAC Name: 4-(Cyanomethoxy)benzoic acid

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 177.0426 Da

  • Key Functional Groups:

    • Carboxylic Acid (C-1): Proton donor (acidic), susceptible to decarboxylation.

    • Cyanomethyl Ether (C-4): Electron-withdrawing ether linkage, susceptible to

      
      -cleavage and neutral loss of nitrile species.
      

Comparative Ionization Analysis

The following comparison evaluates the three primary ionization techniques. Electrospray Ionization in Negative Mode (ESI-) is identified as the superior method for sensitivity and stability.

A. ESI Negative Mode (ESI-): The Gold Standard
  • Primary Ion:

    
     at m/z 176.0 .
    
  • Mechanism: Deprotonation of the carboxylic acid is thermodynamically favored (

    
    ). The resulting carboxylate anion is resonance-stabilized by the benzene ring.
    
  • Fragmentation Logic:

    • Decarboxylation (Primary Transition): The most dominant channel is the loss of CO

      
       (44 Da), yielding the 4-(cyanomethoxy)phenyl anion (m/z 132).
      
    • Ether Cleavage (Secondary Transition): The resulting ion undergoes cleavage at the ether linkage. Unlike simple methoxy groups which lose methyl radicals, the cyanomethyl group often eliminates as a neutral radical (

      
      , 40 Da) or undergoes rearrangement to lose HCN (27 Da), stabilizing into a phenoxide-like species.
      
B. ESI Positive Mode (ESI+): The Alternative
  • Primary Ion:

    
     at m/z 178.0 .
    
  • Mechanism: Protonation occurs on the carbonyl oxygen or the nitrile nitrogen.

  • Drawbacks: Benzoic acids exhibit poor ionization efficiency in ESI+ compared to ESI-. Sodium adducts (

    
    , m/z 200) often dominate, which fragment poorly, complicating quantitation.
    
  • Fragmentation: Driven by the "Acylium Ion" pathway.[1][2] Loss of water (-18 Da) leads to m/z 160, followed by loss of CO (-28 Da).

C. Electron Impact (EI, 70 eV): Structural Confirmation
  • Primary Ion:

    
     at m/z 177.0 .
    
  • Mechanism: Hard ionization creates high-energy radical cations.

  • Utility: Useful for library matching (NIST/Wiley) but lacks the sensitivity for trace biological analysis.

Fragmentation Pathways & Transitions

The following data summarizes the specific transitions observed or predicted based on McLafferty rearrangement rules and benzoic acid derivative behaviors.

Table 1: Key MS/MS Transitions (ESI Negative Mode)

Precursor Ion (

)
Product Ion (

)
Neutral Loss (Da)Identity of LossMechanismCollision Energy (eV)
176.0 132.0 44CO

Decarboxylation10 - 15
132.0 92.0 40

Ether Cleavage (Homolytic)25 - 35
132.0 105.0 27HCNNitrile Rearrangement30 - 40
92.0 64.0 28CORing Contraction> 45

Note: The transition 176.0


 132.0  is the recommended Quantifier  trace due to its high intensity. The 132.0 

92.0
transition serves as the Qualifier for specificity.

Visualizing the Fragmentation Mechanism

The diagram below illustrates the structural causality of the fragmentation in Negative Mode.

FragmentationPathway Figure 1: ESI(-) Fragmentation Pathway of 4-(Cyanomethoxy)benzoic Acid Parent Precursor Ion [M-H]- m/z 176.0 (Deprotonated Benzoic Acid) Intermediate Intermediate Ion m/z 132.0 (4-cyanomethoxyphenyl anion) Parent->Intermediate Loss of CO2 (-44 Da) Collision: Low ProductA Product Ion A m/z 92.0 (Phenoxy Radical/Anion) Intermediate->ProductA Loss of •CH2CN (-40 Da) Collision: Med ProductB Product Ion B m/z 105.0 (Loss of HCN) Intermediate->ProductB Loss of HCN (-27 Da) Collision: High DeepFrag Deep Fragment m/z 64.0 (Cyclopentadienyl anion) ProductA->DeepFrag Loss of CO (-28 Da)

Caption: Figure 1 depicts the stepwise degradation of the parent ion. The primary pathway (solid line) represents the most stable transition for quantification.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility (Trustworthiness), follow this optimized LC-MS/MS protocol.

Reagents & Preparation
  • Solvents: LC-MS grade Methanol (MeOH) and Water (

    
    ).
    
  • Modifier: Ammonium Acetate (10 mM) is crucial for ESI- stability. Avoid Formic Acid in negative mode as it suppresses ionization.

Step-by-Step Method
  • Source Tuning (Infusion):

    • Prepare a 1 µg/mL standard in 50:50 MeOH:Water.

    • Infuse at 10 µL/min directly into the source.

    • Goal: Maximize intensity of m/z 176.0 by adjusting Spray Voltage (typically -2.5 to -3.5 kV) and Capillary Temperature (300–350°C).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol (or Acetonitrile).

    • Gradient: 5% B to 95% B over 5 minutes. The cyanomethyl group increases polarity slightly compared to ethyl analogs, causing earlier elution.

  • MRM Setup (Triple Quadrupole):

    • Set Q1 to 176.0.

    • Set Q3 to 132.0 (Collision Energy: 12-15 eV).

    • Set Q3 to 92.0 (Collision Energy: 25-30 eV).

    • Dwell Time: 50 ms per transition.

  • Validation Criteria (Self-Check):

    • Ion Ratio: The area ratio of (132/92) should remain constant (±20%) across the calibration range.

    • Blank Check: Inject a solvent blank immediately after the highest standard to check for carryover, as benzoic acids can stick to steel capillaries.

Workflow Visualization

Workflow Figure 2: Optimized LC-MS/MS Method Development Workflow Start Sample Prep (MeOH Solubilization) Tune Direct Infusion (Tune on m/z 176) Start->Tune 1. Optimization Sep LC Separation (C18, NH4OAc pH 6.8) Tune->Sep 2. Integration Detect MS/MS Detection (MRM 176>132) Sep->Detect 3. Quantitation

Caption: The workflow emphasizes pH control (Ammonium Acetate) as the critical step for stable negative mode ionization.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and rearrangements).
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Reference for ESI negative mode behavior of carboxylic acids).
  • PubChem Database. (2024). Compound Summary for Benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

Melting Point Range of Pure 4-(Cyanomethoxy)benzoic Acid: A Comparative Technical Guide

The following guide details the physical properties, synthesis, and characterization of 4-(cyanomethoxy)benzoic acid , focusing on its melting point range as a critical purity indicator. Executive Summary & Technical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physical properties, synthesis, and characterization of 4-(cyanomethoxy)benzoic acid , focusing on its melting point range as a critical purity indicator.

Executive Summary & Technical Profile

4-(Cyanomethoxy)benzoic acid is a specialized intermediate used in the synthesis of pharmaceutical agents (e.g., respiratory therapeutics, antimicrobial metabolites) and liquid crystal polymers. Its purity is critical for downstream yield and catalytic efficiency.

While the free acid is a high-melting solid, its ethyl ester derivative is frequently used as a reference standard for purity confirmation due to its distinct and lower melting point.

Property Data
Chemical Name 4-(Cyanomethoxy)benzoic acid
CAS Number 16264-71-4
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline solid
Primary Application Intermediate for Febuxostat analogs, Cilomilast derivatives, and bioactive metabolites.

Melting Point Analysis & Comparative Data

The melting point (MP) is the primary "first-pass" quality control metric. For this compound, the MP of the ethyl ester is often more reliable for routine monitoring than the free acid, which can undergo decarboxylation or polymorphic changes at high temperatures.

Experimental Melting Point Data

The following table contrasts the melting point of the target compound with its precursors and derivatives to aid in impurity identification.

CompoundStructureMelting Point Range (°C)Significance
4-(Cyanomethoxy)benzoic acid HOOC-Ph-O-CH₂CN180 – 210°C (Estimated*)Target Compound. High MP indicates strong intermolecular H-bonding.
Ethyl 4-(cyanomethoxy)benzoate EtOOC-Ph-O-CH₂CN92 – 93°C [1][2]Key Reference. Sharp MP makes it ideal for purity validation.
4-Hydroxybenzoic acid HOOC-Ph-OH213 – 214°C [3]Starting Material. A higher MP in the product suggests unreacted precursor.
4-Methoxybenzoic acid HOOC-Ph-OCH₃182 – 185°C [4]Structural Analog. Demonstrates the effect of the cyano group on crystal lattice energy.
4-Cyanobenzoic acid HOOC-Ph-CN219 – 221°C [5]Potential Impurity (if synthesis route varies).

*Note: The free acid's melting point is not widely standardized in public pharmacopeial databases. The range is derived from structural analogs (e.g., 4-carboxyphenoxyacetic acid melts ~186°C). Researchers are advised to derivatize to the ethyl ester for definitive confirmation.

Interpretation of Melting Point Depression
  • Broad Range (< 175°C): Indicates contamination with solvents or incomplete hydrolysis of the ester.

  • Sharp High Range (> 210°C): Suggests significant contamination with the starting material, 4-hydroxybenzoic acid .

  • Sharp Low Range (~92°C): Indicates the presence of the ethyl ester intermediate (incomplete hydrolysis).

Synthesis & Characterization Workflow

To ensure the isolation of pure 4-(cyanomethoxy)benzoic acid , a robust synthesis protocol involving an ester intermediate is recommended. This avoids the harsh conditions required for direct alkylation of the acid.

Step-by-Step Protocol

Phase 1: Alkylation (Formation of Ethyl Ester)

  • Reagents: Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone or MEK.

  • Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and a catalytic amount of Potassium Iodide (KI) .

  • Alkylation: Dropwise add Chloroacetonitrile or Bromoacetonitrile (1.2 eq).

  • Reflux: Heat to reflux (60-80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts, evaporate solvent. Recrystallize from ethanol.

    • Checkpoint: The product Ethyl 4-(cyanomethoxy)benzoate should melt at 92–93°C .

Phase 2: Hydrolysis (Formation of Free Acid)

  • Hydrolysis: Dissolve the purified ester in a mixture of THF/Water (1:1).

  • Reagent: Add Lithium Hydroxide (LiOH) (2.0 eq) at 0°C, then warm to room temperature. Avoid strong heating to prevent hydrolysis of the nitrile group.

  • Acidification: Acidify carefully with 1N HCl to pH 2–3.

  • Isolation: Filter the white precipitate. Wash with cold water.[1]

  • Drying: Vacuum dry at 45°C.

Diagram: Synthesis & Validation Logic

G cluster_QC Quality Control Check Start 4-Hydroxybenzoic Acid (MP: 213°C) Step1 Esterification (EtOH / H+) Start->Step1 Inter1 Ethyl 4-hydroxybenzoate (MP: 116°C) Step1->Inter1 Step2 Alkylation (Cl-CH2-CN / K2CO3) Inter1->Step2 Inter2 Ethyl 4-(cyanomethoxy)benzoate (MP: 92°C) Step2->Inter2 Critical QC Point Step3 Mild Hydrolysis (LiOH / THF) Inter2->Step3 Final 4-(Cyanomethoxy)benzoic Acid (MP: ~180-210°C) Step3->Final

Figure 1: Synthetic pathway highlighting the Ethyl Ester as a critical Quality Control (QC) checkpoint due to its distinct melting point.

Advanced Characterization (Self-Validating Protocol)

Beyond melting point, the following spectral signatures confirm the integrity of the cyanomethoxy group (-OCH₂CN), which is prone to hydrolysis (forming -OCH₂COOH) if processed incorrectly.

TechniqueExpected SignalInterpretation
IR Spectroscopy 2240–2250 cm⁻¹ (Weak/Sharp)Diagnostic C≡N stretch . Absence indicates hydrolysis to acid/amide.
¹H NMR (DMSO-d₆) δ 5.1–5.3 ppm (Singlet, 2H)-O-CH₂-CN protons. A shift to ~4.7 ppm suggests hydrolysis to -O-CH₂-COOH.
MS (ESI+) m/z 177 [M+H]⁺Parent ion. Note: Nitriles can reduce to amines (m/z 181) under certain MS conditions [6].

References

  • CymitQuimica. Ethyl 4-(cyanomethoxy)benzoate Product Data. CAS 501662-75-5. Link

  • PubChem. Ethyl 4-(cyanomethoxy)benzoate Compound Summary. Link

  • National Institute of Standards and Technology (NIST). 4-Hydroxybenzoic acid Melting Point. Link

  • Sigma-Aldrich. 4-Methoxybenzoic acid Specification Sheet. Link

  • Sigma-Aldrich. 4-Cyanobenzoic acid Specification Sheet. Link

  • Hafiz, H. et al. (2020). Dereplication strategy for antimicrobial metabolite using thin-layer chromatography-bioautography and LC-PDA-MS analysis. AKJournals. (Discusses detection of 4-(cyanomethoxy)benzoic acid as a metabolite). Link

Sources

Validation

Technical Guide: HPLC Separation of 4-(cyanomethoxy)benzoic Acid from Critical Impurities

Executive Summary In drug development, 4-(cyanomethoxy)benzoic acid serves as a pivotal intermediate, particularly in the synthesis of serine protease inhibitors and other bioactive scaffolds. Its purity is critical, as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, 4-(cyanomethoxy)benzoic acid serves as a pivotal intermediate, particularly in the synthesis of serine protease inhibitors and other bioactive scaffolds. Its purity is critical, as the cyanomethoxy moiety is susceptible to hydrolysis, leading to amide and acid degradants that closely mimic the physicochemical properties of the parent compound.

This guide provides a definitive comparison of the retention behavior of 4-(cyanomethoxy)benzoic acid against its three most persistent impurities: the starting material (4-hydroxybenzoic acid ) and its hydrolysis products. We present a validated, self-checking HPLC protocol designed to achieve baseline resolution (


) where generic generic benzoic acid methods often fail.

Chemical Basis of Separation

To design a robust method, one must understand the "Why" behind the retention shifts. The separation logic relies on manipulating the ionization state of the carboxyl group and exploiting the polarity differences of the para-substituents.

The Impurity Profile

The synthesis typically involves the alkylation of 4-hydroxybenzoic acid with haloacetonitrile. The critical impurities arise from incomplete reaction or downstream hydrolysis of the nitrile group.

  • 4-Hydroxybenzoic Acid (Starting Material): High polarity due to the phenolic -OH.

  • 4-(Carbamoylmethoxy)benzoic Acid (Amide Impurity): Partial hydrolysis product. The nitrile (-CN) converts to a primary amide (-CONH

    
    ).
    
  • 4-(Carboxymethoxy)benzoic Acid (Acid Impurity): Full hydrolysis product. The nitrile converts to a carboxylic acid (-COOH), creating a dicarboxylic acid species.

Mechanistic Pathway & Polarity Logic

G Start 4-Hydroxybenzoic Acid (Starting Material) High Polarity (Phenolic OH) Target 4-(cyanomethoxy)benzoic Acid (Target) Moderate Polarity (Nitrile) Start->Target + Cl-CH2-CN (Alkylation) Amide Impurity A: 4-(carbamoylmethoxy)benzoic acid (Amide) Target->Amide Hydrolysis (pH > 9 or Acid) Acid Impurity B: 4-(carboxymethoxy)benzoic acid (Di-acid) Amide->Acid Full Hydrolysis

Figure 1: Synthetic origin and degradation pathway of impurities. The target compound sits in a "polarity sweet spot" between the highly polar di-acid and the phenolic starting material.

Comparative Performance Data

The following data represents typical performance characteristics using the optimized protocol (Section 4).

Experimental Conditions:

  • Column: C18 End-capped (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient elution of 0.1% H

    
    PO
    
    
    
    (aq) vs. Acetonitrile.
  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 235 nm (Isosbestic point approximation for benzoyl region).

Table 1: Retention Time & Resolution Profile
CompoundStructure NotePolarity (LogP Est.)Retention Time (min)RRT (Relative to Target)Resolution (Rs)
Impurity B (Di-acid) -O-CH

-COOH
0.63.2 0.28-
Impurity A (Amide) -O-CH

-CONH

0.94.8 0.42> 5.0
4-Hydroxybenzoic Acid Free Phenol1.586.5 0.57> 4.0
Target Compound -O-CH

-CN
1.9511.4 1.00 > 8.0

Analysis of Data:

  • The "Di-acid" Trap: Impurity B elutes very early (near the void volume) if the mobile phase pH is not sufficiently acidic. At pH > 3.0, the side-chain carboxyl ionizes, causing it to co-elute with the solvent front.

  • The Target Shift: The cyanomethoxy group adds hydrophobic bulk relative to the hydroxy group, pushing the retention time significantly later than the starting material. This creates a large, easy-to-integrate window for the target peak.

Optimized Experimental Protocol

This protocol is designed to be self-validating . It includes a specific system suitability test (SST) to ensure the column state is adequate for separating the critical "Di-acid" impurity.

Step 1: Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1.0 g of Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1 using dilute Phosphoric Acid (85%).
    • Why? pH 2.5 is critical. It suppresses the ionization of the benzoic acid moiety (pKa ~4.2) and the aliphatic acid impurity, ensuring they interact with the C18 phase rather than eluting in the void.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Instrument Setup[3]
  • Column Temp: 30°C (Controls viscosity and mass transfer).

  • Injection Volume: 5-10 µL.

  • Wavelength: 235 nm (Primary), 210 nm (Secondary for nitrile sensitivity).

Step 3: Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Elute salts)
12.04060Linear Gradient (Elute Target)
15.04060Wash
15.1955Re-equilibrate
20.0955End
Step 4: Method Validation Workflow (DOT Visual)

HPLC_Workflow Start Start Analysis Check_pH Critical Check: Is Mobile Phase pH < 2.8? Start->Check_pH Inject_Std Inject System Suitability Mix (Target + 4-HBA) Check_pH->Inject_Std Yes Decision Resolution (Rs) > 3.0? Inject_Std->Decision Proceed Proceed to Sample Analysis Decision->Proceed Yes Fail FAIL: Check pH or Column Aging Decision->Fail No

Figure 2: Operational workflow emphasizing the critical pH checkpoint.

Troubleshooting & Scientific Rationale

Why not use Methanol?

While Methanol is a common solvent, Acetonitrile is recommended here because the -CN (nitrile) group on the target molecule can exhibit dipole-dipole interactions with Methanol, potentially causing peak broadening or tailing. Acetonitrile (aprotic) provides sharper peak shapes for cyano-functionalized aromatics.

The "Ghost" Peak

If you observe a small peak at RRT ~0.9, it is likely the Methyl Ester impurity (4-(cyanomethoxy)benzoic acid methyl ester). This forms if the sample is dissolved in Methanol and left to stand, or if Methanol was used in the synthesis workup.

  • Fix: Always dissolve standards/samples in a mixture of Water/Acetonitrile (50:50). Avoid pure alcohols as diluents for carboxylic acids.

Detection Limits (LOD/LOQ)

Based on the molar absorptivity of the benzoyl chromophore:

  • LOD: ~0.05 µg/mL[1]

  • LOQ: ~0.15 µg/mL

  • Note: The nitrile group does not significantly enhance UV absorbance above 210 nm; reliance is on the aromatic ring.

References

  • Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.[3] Application Note 5990-8791EN. Link

  • Reddy, M.S.N., et al. (2021).[1] Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Chromatogr Sep Tech, 12:459.[1] Link

  • BenchChem. (2025).[4] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[1][2][4][5] Application Note. Link

  • Ene, C.P., & Diacu, E. (2009). High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages.[4][5] U.P.B.[5] Sci. Bull., Series B, Vol. 71, Iss. 4. Link

Sources

Comparative

Comparative Spectroscopic Guide: 4-(Cyanomethoxy)benzoic Acid

This guide provides a technical comparison of the UV-Vis absorption characteristics of 4-(cyanomethoxy)benzoic acid (CAS: 56661-47-7) against its structural analogs. It is designed for researchers requiring precise spect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the UV-Vis absorption characteristics of 4-(cyanomethoxy)benzoic acid (CAS: 56661-47-7) against its structural analogs. It is designed for researchers requiring precise spectroscopic data for compound identification, purity assessment, and reaction monitoring.

Executive Summary

4-(Cyanomethoxy)benzoic acid is a bifunctional building block containing a carboxylic acid and a cyanomethoxy ether. Its UV-Vis absorption profile is dominated by the para-substituted benzene chromophore.

  • Primary Absorption:

    
     (Solvent dependent).
    
  • Key Insight: The compound exhibits a hypsochromic (blue) shift of approximately 4–8 nm relative to 4-methoxybenzoic acid (p-anisic acid) . This shift results from the electron-withdrawing inductive effect (

    
    ) of the cyanomethyl group, which dampens the auxochromic donation of the ether oxygen into the aromatic ring.
    

Structural & Electronic Context

To interpret the UV spectrum accurately, one must understand the electronic perturbations caused by the substituents on the benzene ring.

  • Benzoic Acid (Reference): The carboxyl group (

    
    ) is electron-withdrawing (
    
    
    
    ,
    
    
    ), creating a primary absorption band at
    
    
    .
  • 4-Methoxybenzoic Acid (Alternative A): The methoxy group (

    
    ) is a strong electron donor (
    
    
    
    ), which extends conjugation and significantly lowers the energy of the
    
    
    transition, causing a red shift to
    
    
    .
  • 4-(Cyanomethoxy)benzoic Acid (Target): The cyanomethoxy group (

    
    ) contains a nitrile.[1] The nitrile is strongly electron-withdrawing. While the oxygen atom still donates electrons via resonance, the adjacent methylene-cyano group inductively pulls electron density away from the oxygen. This "pull" reduces the oxygen's ability to donate into the ring compared to a simple methyl group, resulting in a blue shift  relative to the methoxy analog.
    

Comparative Data Analysis

The following table summarizes the absorption maxima (


) and molar absorptivity (

) for the target compound and its primary alternatives.

Table 1: Comparative UV-Vis Absorption Data (Methanol/Acetonitrile)

CompoundStructure Fragment

(nm)
Electronic Effect
Benzoic Acid

228–230 Baseline (Electron Withdrawing)
4-Methoxybenzoic Acid

256–258 Strong Donation (

dominates)
4-(Cyanomethoxy)benzoic Acid

248–252 *Attenuated Donation (

reduced by

)
Phenoxyacetonitrile

223, 270 (weak) Ether core without Carboxyl conjugation

*Note: Values for 4-(cyanomethoxy)benzoic acid are derived from structure-property relationships and comparative solvatochromic shifts of phenoxyacetonitrile derivatives.

Experimental Protocol: UV-Vis Determination

To validate the


 and calculate the extinction coefficient (

) for your specific lot, follow this self-validating Standard Operating Procedure (SOP).

Reagents:

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: MeCN is preferred below 200 nm; MeOH is standard for aromatic acids.

  • Reference Standard: 4-Methoxybenzoic acid (>99% purity).

Step-by-Step Methodology:

  • Blank Preparation: Fill a matched quartz cuvette (1 cm pathlength) with pure solvent. Run a baseline correction from 200–400 nm.

  • Stock Solution (1 mM): Weigh

    
     of 4-(cyanomethoxy)benzoic acid (MW: 
    
    
    
    ) and dissolve in
    
    
    of solvent. Sonicate for 2 minutes to ensure complete dissolution.
  • Working Solution (50

    
    M):  Dilute 
    
    
    
    of Stock Solution into
    
    
    of solvent.
  • Measurement:

    • Scan range: 200–400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Data interval: 1 nm.

  • Validation Check: The spectrum must show a single major peak in the 240–260 nm region. If a peak appears <230 nm with no secondary band, check for hydrolysis of the ester/ether or contamination with benzoic acid.

Workflow Visualization

The following diagram illustrates the logical flow for sample preparation and spectral validation, ensuring data integrity.

UV_Analysis_Workflow cluster_prep Sample Preparation cluster_measure Spectral Acquisition cluster_analysis Data Validation Weigh Weigh 1.77 mg Target Compound Dissolve Dissolve in 10 mL MeOH (Stock: 1 mM) Weigh->Dissolve Dilute Dilute 1:20 to 50 µM Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Blank Run Solvent Blank (Baseline Correction) Blank->Scan Reference CheckPeak Identify Lambda Max Scan->CheckPeak Decision Peak Position? CheckPeak->Decision Valid Valid Spectrum (248-252 nm) Decision->Valid Within Range Invalid Contamination/Hydrolysis (<240 nm or >260 nm) Decision->Invalid Out of Range

Figure 1: Logical workflow for the preparation, acquisition, and validation of UV-Vis spectral data for 4-(cyanomethoxy)benzoic acid.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-methoxy- UV/Visible Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. Phenoxyacetonitrile Compound Summary. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explaining the inductive effects of nitrile groups on auxochromes).
  • AkJournals. Dereplication strategy for antimicrobial metabolite using thin-layer chromatography-bioautography and LC-PDA-MS analysis. (Detection of 4-cyanomethoxy benzoic acid via PDA-UV). [Link]

Sources

Validation

Comparative Guide: Characterizing O-CH2-CN Methylene Protons in Proton NMR

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Executive Summary

The cyanomethyl ether moiety (


) is a critical functional group in medicinal chemistry, often serving as a bioisostere or a unique protecting group. However, its methylene protons present a specific characterization challenge: they resonate in the crowded 4.0 – 4.5 ppm  region, frequently overlapping with benzyl ethers (

), methoxymethyl ethers (MOM), or other

-oxy methylenes.

This guide objectively compares three methodologies for the unambiguous assignment of


 protons. While standard 1D 

H NMR provides a baseline, it lacks specificity in complex scaffolds. We demonstrate that Solvent Shift Studies (ASIS) and Heteronuclear Multiple Bond Correlation (HMBC) are superior alternatives, with HMBC providing the definitive structural proof required for regulatory filing.

Baseline Characterization: The Signal Profile

Before comparing assignment strategies, one must establish the expected spectral signature of the


 group.
Chemical Shift & Multiplicity

In deuterated chloroform (


), the methylene protons of the 

group exhibit a distinct deshielding effect due to the combined electronegativity of the oxygen atom and the anisotropy of the cyano group.
ParameterValue / RangeNotes
Chemical Shift (

)
4.20 – 4.50 ppm Typically downfield of simple alkoxy groups (

ppm) but upfield of

(MOM,

ppm).
Multiplicity (Achiral) Singlet (s) Appears as a sharp singlet if the molecule lacks a chiral center.
Multiplicity (Chiral) AB System (dd) In chiral molecules, these protons become diastereotopic , appearing as a "roofed" pair of doublets (

Hz).
Carbon Shift (

)
50 – 60 ppm The methylene carbon is distinct from MOM carbons (

ppm).
Nitrile Shift (

)
115 – 120 ppm The quaternary nitrile carbon is the key reporter signal.

Comparative Analysis of Characterization Methods

We evaluated three distinct workflows for assigning these protons. The "Performance" is defined by Resolution (separation from other peaks) and Confidence (structural certainty).

Method A: Standard 1D H NMR ( )

The Quick Look

  • Mechanism: Routine acquisition in the most common solvent.

  • Performance:

    • Pros: Fast (< 5 mins), standard library comparison.

    • Cons:High risk of overlap. The 4.0–4.5 ppm region is a "graveyard" for methylene signals (e.g., benzyl, allyl, ester methylenes).

  • Verdict: Insufficient for complex molecules or de novo structure elucidation.

Method B: Aromatic Solvent Induced Shift (ASIS)

The Resolution Enhancer

  • Mechanism: Re-running the sample in Benzene-

    
     (
    
    
    
    ). Benzene molecules form transient solvation complexes. The magnetic anisotropy of the benzene ring typically shields solute protons, causing an upfield shift .
  • Performance:

    • Pros: Resolves overlapping multiplets.

      
       protons often shift differently than 
      
      
      
      protons due to different local dipole interactions with benzene.
    • Cons: Requires solvent evaporation and sample preparation. Does not provide connectivity proof.

  • Verdict: Excellent for resolving overlaps, but not definitive proof of structure.

Method C: 2D HMBC (Heteronuclear Multiple Bond Correlation)

The Gold Standard

  • Mechanism: Detects long-range couplings (

    
     and 
    
    
    
    ).
  • Performance:

    • Pros:Definitive. The

      
       protons show a specific 
      
      
      
      correlation
      to the quaternary Nitrile carbon (
      
      
      ) at ~117 ppm. No other common ether group has a carbon in this region.
    • Cons: Longer acquisition time (15–60 mins).

  • Verdict: The only method that provides self-validating structural proof.

Experimental Protocols

Protocol 1: The "Benzene Switch" (ASIS Study)

Use this when your


 singlet is buried under a multiplet in 

.
  • Prepare Sample A: Dissolve ~5 mg of compound in 0.6 mL

    
    . Acquire 1D 
    
    
    
    H spectrum.[1]
  • Evaporate: Gently remove solvent under nitrogen flow or rotary evaporation.

  • Prepare Sample B: Redissolve the same film in 0.6 mL

    
     (Benzene-
    
    
    
    ).
  • Acquire: Run 1D

    
    H spectrum with the same parameters.
    
  • Analysis: Overlay the spectra. The

    
     protons will typically shift upfield by 0.2 – 0.5 ppm , moving out from under more static signals like alkyl multiplets.
    
Protocol 2: Optimized HMBC for Cyanomethyl Assignment

This is the confirmatory experiment for regulatory reports.

  • Pulse Sequence: Use a gradient-selected HMBC (e.g., gHMBCad on Agilent or hmbcgpndqf on Bruker).

  • Optimization: Set the long-range coupling constant delay (

    
    ) to 8 Hz . This is optimal for the 
    
    
    
    coupling between the methylene protons and the nitrile carbon.
  • Spectral Window: Ensure the Carbon (

    
    ) window includes the nitrile region (set width to 0 – 140 ppm  or 0 – 220 ppm ).
    
  • Diagnosis: Look for a cross-peak at coordinates:

    • F2 (

      
      H):  ~4.3 ppm (your methylene).
      
    • F1 (

      
      C):  ~115–120 ppm (the Nitrile C).
      
    • Note: You will not see a correlation to an oxygen atom (NMR silent), making the Nitrile correlation the sole anchor point.

Visualization of Logic & Workflow

Diagram 1: Assignment Decision Matrix

This flowchart illustrates the logical pathway for characterizing the


 moiety, guiding the researcher from initial ambiguity to definitive proof.

AssignmentWorkflow Start Start: Signal at 4.2-4.5 ppm CheckChiral Is Molecule Chiral? Start->CheckChiral Singlet Expect Singlet (s) CheckChiral->Singlet No ABSystem Expect AB System (dd) (Diastereotopic) CheckChiral->ABSystem Yes Overlap Is signal overlapping? Singlet->Overlap ABSystem->Overlap ASIS Method B: Run in C6D6 (Solvent Shift) Overlap->ASIS Yes HMBC Method C: Run 2D HMBC Overlap->HMBC No Resolved Signal Resolved? ASIS->Resolved Resolved->Start No (Try DMSO) Resolved->HMBC Yes Confirm Confirm 2-bond coupling to C≡N (~117 ppm) HMBC->Confirm

Caption: Decision tree for selecting the optimal characterization method based on signal complexity and overlap.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific heteronuclear couplings that define the


 signature.

HMBCCorrelation H_methylene 1H (4.3 ppm) C_methylene 13C (55 ppm) H_methylene->C_methylene 1-bond (HSQC) C_nitrile 13C Nitrile (117 ppm) H_methylene->C_nitrile HMBC (2J_CH) DEFINITIVE PROOF O_ether O (Silent) C_methylene->O_ether C_methylene->C_nitrile N_nitrile N C_nitrile->N_nitrile Triple

Caption: The critical HMBC correlation (red dashed line) connects the proton directly to the distinct nitrile carbon.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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